Methyl 1-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRROBKAACRWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030976 | |
| Record name | Methyl 1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28804-90-2, 2459-24-7 | |
| Record name | Methyl naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-naphthoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2459-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Methyl 1-Naphthoate
This technical guide provides a comprehensive analysis of Methyl 1-naphthoate, structured for researchers and drug development professionals.
Chemical Identity & Functional Profile
Executive Summary
Methyl 1-naphthoate (CAS: 2459-24-7) is the methyl ester of 1-naphthoic acid, distinct from its solid isomer methyl 2-naphthoate by its physical state (liquid at room temperature) and steric conformation. While primarily utilized as a synthetic intermediate in pharmaceutical chemistry, its value extends to photophysics, where it serves as a reference fluorophore with solvatochromic properties. This guide analyzes its physicochemical behavior, synthesis logic, and reactivity profile, emphasizing the steric influence of the peri-hydrogen atom.
Physicochemical Profile
Unlike methyl 2-naphthoate, which crystallizes readily (MP: ~77 °C), methyl 1-naphthoate remains liquid at standard ambient temperature and pressure. This phase difference is a direct consequence of the steric repulsion between the ester carbonyl group and the hydrogen atom at the C8 position (peri-position), which disrupts the planar stacking required for efficient crystal lattice formation.
Key Physical Data
| Property | Value | Technical Context |
| CAS Number | 2459-24-7 | Unique Identifier |
| Molecular Formula | C₁₂H₁₀O₂ | MW: 186.21 g/mol |
| Physical State | Viscous Liquid | Contrast:[1] Methyl 2-naphthoate is solid.[2] |
| Boiling Point | 166–168 °C | @ 12 mmHg (approx. 300 °C at 760 mmHg) |
| Density | 1.173 g/mL | Higher density than water; lipophilic. |
| Refractive Index | High value due to aromatic conjugation. | |
| Solubility | Organic Solvents | Miscible with EtOH, Et₂O, CHCl₃; insoluble in H₂O. |
Synthesis & Process Chemistry
The synthesis of methyl 1-naphthoate is governed by the accessibility of the C1 position. Direct esterification is the standard industrial route, but laboratory scale-up often employs the Grignard method to ensure regioselectivity starting from 1-bromonaphthalene.
Method A: Acid-Catalyzed Fischer Esterification
The most robust protocol involves refluxing 1-naphthoic acid with excess methanol and a sulfuric acid catalyst.
-
Yield: >90%
-
Purification: Vacuum distillation is required to remove the high-boiling unreacted acid.
Method B: Grignard Carboxylation (De Novo Synthesis)
For isotopically labeled variants or high-purity needs, the pathway proceeds from naphthalene bromination.
Experimental Logic:
-
Bromination: Electrophilic substitution of naphthalene yields 1-bromonaphthalene (kinetic product).
-
Grignard Formation: Reaction with Mg in dry ether.
-
Carboxylation: Quenching with CO₂ yields 1-naphthoic acid.
-
Methylation: Treatment with MeOH/H⁺ or Diazomethane (CH₂N₂).
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from raw naphthalene to the target ester, highlighting critical intermediates.
Caption: Step-wise synthesis pathway from Naphthalene to Methyl 1-Naphthoate via Grignard intermediate.
Photophysical Properties
Methyl 1-naphthoate is a chromophore of significant interest due to its "prompt fluorescence" and sensitivity to solvent polarity.
Spectral Characteristics[5][6][7][8][9][10][11]
-
Excitation Maximum (
): ~281 nm ( transition). -
Emission Maximum (
): ~339–350 nm (Solvent dependent). -
Stokes Shift: ~58 nm.
Expert Insight: Solvatochromism & The "Proximity Effect"
The fluorescence quantum yield and emission wavelength of methyl 1-naphthoate are sensitive to the solvent environment. In polar solvents, the emission redshifts due to the stabilization of the intramolecular charge transfer (ICT) excited state.
-
Mechanism: The ester group acts as an electron acceptor, while the naphthalene ring acts as a donor. Upon excitation, the dipole moment increases. Polar solvents relax around this excited dipole, lowering its energy and shifting emission to longer wavelengths (Red Shift).[3]
Caption: Simplified Jablonski diagram illustrating the excitation and solvent-stabilized emission cycle.
Chemical Reactivity Profile
The reactivity of methyl 1-naphthoate is dominated by the Steric Inhibition of Resonance caused by the peri-hydrogen (H8).
Hydrolytic Stability (Kinetics)
Methyl 1-naphthoate hydrolyzes significantly slower than methyl 2-naphthoate.
-
Causality: The H8 atom sterically crowds the ester carbonyl carbon. This hinders the approach of the nucleophile (OH⁻) during the formation of the tetrahedral intermediate in base-catalyzed hydrolysis.
-
Implication: In metabolic stability assays, the 1-isomer often shows a longer half-life (
) compared to the 2-isomer analogues.
Electrophilic Aromatic Substitution
The ester group is electron-withdrawing (deactivating) and meta-directing (relative to itself). However, in the naphthalene system, substitution occurs on the ring not bearing the deactivated group.
-
Major Products: Nitration or bromination will occur primarily at the C5 and C8 positions (alpha positions on the unsubstituted ring).
Caption: Reactivity map showing major transformation pathways and regioselectivity.
Applications in R&D
-
Metabolic Probe: Used as a substrate to evaluate esterase activity in liver microsomes. The cleavage to 1-naphthoic acid is easily monitored by HPLC.
-
Fluorescence Standard: Due to its high quantum yield and known Stokes shift, it is used to calibrate fluorescence spectrometers and study solvent polarity in complex mixtures.
-
Fragrance Chemistry: While less common than the 2-isomer (which has a neroli/orange blossom scent), the 1-isomer is used for specific earthy/phenolic notes in perfumery.
Safety & Handling
-
GHS Classification:
-
Eye Dam. 1 (H318): Causes serious eye damage.
-
Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.
-
-
Handling Protocol: Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles. Avoid aerosol formation.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Stenutz, R. (2025). Methyl 1-naphthoate Physical Data. Stenutz.eu. Link
-
National Institutes of Health (NIH). (2025). Methyl 1-naphthoate - PubChem Compound Summary. PubChem. Link
-
Organic Syntheses. (1931).[2] α-Naphthoic Acid Synthesis. Org. Synth. 11, 80. Link
-
AAT Bioquest. (2025). Spectrum of 1-Methyl Naphthalene (Analogous Fluorophore). AAT Bioquest Spectrum Viewer.[4][5] Link
-
Wells, P. R., & Adcock, W. (1965). Substituent effects in naphthalene. III. Saponification of methyl naphthoates. Australian Journal of Chemistry. Link
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- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Spectrum [1-Methyl Naphthalene] | AAT Bioquest [aatbio.com]
- 5. Spectrum [1-Methyl Naphthalene] | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Molecular Weight and Formula of Methyl 1-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining Methyl 1-Naphthoate
Methyl 1-naphthoate is an organic compound classified as a methyl ester of 1-naphthoic acid. Structurally, it consists of a naphthalene ring system where a methyl ester group is attached at the 1-position. This aromatic ester is a valuable building block in organic synthesis and has applications in various research areas, including the development of novel pharmaceuticals and materials science.[1][2] A fundamental aspect of utilizing this compound effectively and safely in a laboratory setting is a thorough understanding of its core physicochemical properties, beginning with its molecular formula and molecular weight.
Core Physicochemical Properties
A precise understanding of a compound's molecular formula and weight is paramount for stoichiometric calculations in chemical reactions, preparation of solutions of known concentrations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C12H10O2 | [3], [4] |
| Molecular Weight | 186.21 g/mol | [1][3], [1] |
| CAS Number | 2459-24-7 | [5], [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pleasant aromatic | [1] |
Synthesis of Methyl 1-Naphthoate
From a synthetic chemistry perspective, methyl 1-naphthoate is typically prepared via the esterification of 1-naphthoic acid. A common laboratory-scale synthesis involves the reaction of 1-naphthoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction, known as Fischer esterification, is a well-established and reliable method for producing high yields of the desired ester.
Alternatively, more reactive derivatives of 1-naphthoic acid, such as its acyl chloride (1-naphthoyl chloride), can be reacted with methanol. This method is often faster and may not require a catalyst but necessitates the prior preparation of the acyl chloride. The choice of synthetic route depends on factors such as the desired scale, available starting materials, and required purity. The synthesis of the precursor, 1-naphthoic acid, can be achieved through the carboxylation of the Grignard reagent derived from 1-bromonaphthalene.[6]
Experimental Determination of Molecular Weight: A Mass Spectrometry Approach
While the theoretical molecular weight of methyl 1-naphthoate is calculated from its molecular formula, experimental verification is a critical step in compound characterization. Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy.
Experimental Workflow:
The following diagram illustrates a typical workflow for the determination of the molecular weight of methyl 1-naphthoate using electrospray ionization mass spectrometry (ESI-MS).
Caption: Workflow for Molecular Weight Determination by ESI-MS.
Detailed Protocol for Mass Spectrometry Analysis:
1. Sample Preparation:
- Rationale: The sample must be in a solution that is compatible with the ESI-MS system. Methanol is a common choice due to its volatility and ability to dissolve a wide range of organic compounds.
- Procedure:
- Accurately weigh approximately 1 mg of methyl 1-naphthoate.
- Dissolve the sample in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.
- Further dilute the stock solution with methanol to a final concentration of approximately 10 µg/mL.
2. Instrument Setup:
- Rationale: Proper instrument parameters are crucial for obtaining a high-quality mass spectrum.
- Procedure:
- Set the ESI source to positive ion mode. Methyl 1-naphthoate is expected to form protonated molecules [M+H]+ or adducts with other cations present in the solvent.
- Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and efficient ionization.
3. Data Acquisition:
- Rationale: The sample is introduced into the mass spectrometer for analysis.
- Procedure:
- Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).
4. Data Analysis:
- Rationale: The resulting mass spectrum is interpreted to determine the molecular weight.
- Procedure:
- Examine the mass spectrum for the molecular ion peak. For methyl 1-naphthoate (C12H10O2), the expected monoisotopic mass is approximately 186.07 Da.[3]
- In positive ion mode, the primary ion observed will likely be the protonated molecule [M+H]+ at an m/z of approximately 187.08. Adducts with sodium [M+Na]+ (m/z ≈ 209.06) or potassium [M+K]+ (m/z ≈ 225.04) may also be present.
- The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition.
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of methyl 1-naphthoate by fragmenting the molecular ion and analyzing the resulting fragment ions.[7][8]
Conclusion
A comprehensive understanding of the molecular formula (C12H10O2) and molecular weight (186.21 g/mol ) of methyl 1-naphthoate is foundational for its application in research and development. This guide has provided the core physicochemical data, outlined a common synthetic approach, and detailed an experimental workflow for the empirical determination of its molecular weight using mass spectrometry. Adherence to these principles of chemical characterization ensures the accuracy and reproducibility of experimental outcomes.
References
-
CP Lab Safety. Methyl 1-Naphthoate, min 98%, 1 gram. [Link]
-
ChemSynthesis. methyl 1-naphthoate - 2459-24-7, C12H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Stenutz. methyl 1-naphthoate. [Link]
-
Wikipedia. 1-Naphthoic acid. [Link]
-
PubChem. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056. [Link]
-
Journal of Chemical and Pharmaceutical Research. Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. [Link]
-
Journal of Chemical and Pharmaceutical Research. 67-77 Research Article Differentiation of methyl naphthoate isom. [Link]
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- 1. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 1-NAPHTHOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 6. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to the Potential Biological Activity of Methyl 1-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-naphthoate, a derivative of naphthoic acid, presents a compelling starting point for investigating novel therapeutic agents. The naphthalene scaffold is a common feature in a variety of biologically active compounds, and esters of naphthoic acid have been explored for their potential pharmacological effects. This guide provides a comprehensive overview of the known and potential biological activities of methyl 1-naphthoate, drawing insights from studies on closely related derivatives. We will delve into its potential as an antitumor, antimicrobial, and anti-inflammatory agent, and provide detailed, field-proven protocols for its evaluation.
Unveiling the Therapeutic Potential: Key Areas of Investigation
While direct and extensive research on methyl 1-naphthoate is emerging, the known biological activities of its derivatives provide a strong rationale for its investigation in several key therapeutic areas.
Potential Antitumor Activity
Naphthalene derivatives have shown significant promise in oncology research. For methyl 1-naphthoate, its potential as a precursor for more complex antitumor agents has been noted[1]. The proposed mechanisms of action for related compounds often involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.
1.1. Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
Methyl 1-naphthoate has been identified as a potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a protein implicated in the progression of cancer[2]. GSK-3 is a multifunctional serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation and apoptosis. Its inhibition can lead to a differentiated phenotype in cancer cells and impair their glucose metabolism[3].
1.2. Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)
Another promising avenue of investigation is the potential of methyl 1-naphthoate to inhibit the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1)[2]. Mcl-1 is overexpressed in many cancers and plays a critical role in allowing cancer cells to evade apoptosis (programmed cell death)[2]. Inhibition of Mcl-1 can restore the natural process of apoptosis in cancer cells, making it a valuable target in oncology.
Caption: Workflow for evaluating the antimicrobial activity of methyl 1-naphthoate.
Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Derivatives of methyl 1-naphthoate have been shown to possess anti-inflammatory effects through the coordinated inhibition of multiple signaling pathways.[1] A notable example is methyl-1-hydroxy-2-naphthoate (MHNA), which has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[4]
3.1. Inhibition of Inflammatory Mediators
MHNA significantly inhibits the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. It also suppresses the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
3.2. Modulation of Key Signaling Pathways
The anti-inflammatory effects of MHNA are attributed to its ability to suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4] Specifically, MHNA inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB, and decreases the phosphorylation of p38 MAPK and c-Jun N-terminal kinases (JNK).[4]
Caption: Proposed mechanism of anti-inflammatory action of methyl-1-hydroxy-2-naphthoate.
Detailed Experimental Protocols
The following protocols provide a starting point for the comprehensive evaluation of methyl 1-naphthoate's biological activities.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of methyl 1-naphthoate that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methyl 1-naphthoate
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of methyl 1-naphthoate in culture medium (with a final DMSO concentration not exceeding 0.5%). Replace the medium in the wells with the compound dilutions and include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of methyl 1-naphthoate required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Methyl 1-naphthoate
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of methyl 1-naphthoate in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: GSK-3β Kinase Inhibition Assay
This assay measures the ability of methyl 1-naphthoate to inhibit the activity of the GSK-3β enzyme.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a phosphopeptide)
-
ATP
-
Kinase buffer
-
Methyl 1-naphthoate
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, GSK-3β enzyme, and varying concentrations of methyl 1-naphthoate.
-
Initiate Reaction: Add the GSK-3β substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence indicates inhibition of GSK-3β activity. Calculate the IC50 value from a dose-response curve.
Quantitative Data Summary
While specific quantitative data for methyl 1-naphthoate is limited in publicly available literature, the following table summarizes the known activity of a key derivative, providing a benchmark for future studies.
| Compound | Biological Activity | Assay System | Key Findings | Reference |
| Methyl-1-hydroxy-2-naphthoate | Anti-inflammatory | LPS-stimulated murine macrophages | Significantly inhibited the release of NO, IL-1β, and IL-6. Suppressed the protein expression of iNOS and COX-2. Inhibited NF-κB and MAPK pathways. | [4] |
Conclusion
Methyl 1-naphthoate stands as a promising scaffold for the development of novel therapeutic agents. The established anti-inflammatory activity of its hydroxylated derivative, coupled with the known antitumor and antimicrobial properties of the broader naphthalene class, strongly supports a comprehensive investigation into its biological potential. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy of methyl 1-naphthoate and its future derivatives. Further research is warranted to elucidate the specific mechanisms of action and to generate the quantitative data necessary to advance this compound through the drug discovery pipeline.
References
-
Zhang, J. Y., Jin, H., Wang, G. F., Yu, P. J., Wu, S. Y., Zhu, Z. G., ... & Wu, S. G. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation research, 60(9), 851–859. [Link]
-
Varadarajan, S., et al. (2013). A novel small molecule that is a potent and selective inhibitor of Mcl-1 in vitro and in vivo. Journal of Biological Chemistry, 288(48), 34569-34581. [Link]
-
Pal, K., et al. (2015). Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer. Molecular cancer therapeutics, 14(3), 634–644. [Link]
-
Captor Therapeutics. (2023). MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
-
Palomo, V., & Martinez, A. (2017). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in molecular neuroscience, 10, 407. [Link]
-
Mb-ME shows a strong ability to inhibit the production of nitric oxide and the expression of inflammatory genes. (2021). MDPI. [Link]
-
Timchenko, L. (n.d.). Inhibition of GSK3 beta as potential therapy for DM1. Grantome. [Link]
-
Wang, C., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Fitoterapia, 164, 105354. [Link]
-
Belkahla, H., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3797. [Link]
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Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin. (2017). Scientific Reports, 7, 45223. [Link]
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National Center for Biotechnology Information. (n.d.). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e]o[3][4]xazine derivatives as potential non-steroidal anti-inflammatory agents. Retrieved from [Link]
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Beltran, P. J., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of medicinal chemistry, 57(15), 6299–6311. [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]
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ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
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Lin, C. H., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Frontiers in pharmacology, 9, 139. [Link]
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MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]
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ResearchGate. (n.d.). MTT (Assay protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Retrieved from [Link]
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MDPI. (n.d.). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Retrieved from [Link]
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PubMed. (n.d.). In Vitro Antimicrobial Activity of a New Series of 1,4-naphthoquinones. Retrieved from [Link]
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Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]
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Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Hydroxy -2-naphthoic acid-based MCL-1 inhibitor. Retrieved from [Link]
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PubMed. (n.d.). Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. Retrieved from [Link]
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ACS Publications. (n.d.). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Retrieved from [Link]
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MDPI. (n.d.). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. Retrieved from [Link]
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ChemRxiv. (n.d.). From Inhibition to Degradation: Targeting the Anti-apoptotic Protein Myeloid Cell Leukemia 1(MCL1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Small molecule Mcl-1 inhibitors for the treatment of cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Retrieved from [Link]
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IAPC Journals. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]
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The Versatile Virtuoso: A Technical Guide to the Applications of Methyl 1-Naphthoate
Introduction: In the vast landscape of organic chemistry, certain molecules, though seemingly simple in their structure, emerge as pivotal players in a multitude of applications. Methyl 1-naphthoate, a seemingly unassuming ester of 1-naphthoic acid and methanol, is one such versatile virtuoso. Its unique combination of a bulky, aromatic naphthalene core and a reactive ester functionality bestows upon it a chemical character that is both stable and readily transformable. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core applications of methyl 1-naphthoate, moving beyond a mere listing of uses to explore the underlying chemical principles and practical methodologies that make it an indispensable tool in modern science and industry. We will journey through its synthesis, explore its role as a fragrant note, unravel its significance as a key building block in the synthesis of pharmaceuticals and other fine chemicals, and examine the biological activities of its derivatives that are paving the way for new therapeutic interventions.
I. The Genesis of a Versatile Molecule: Synthesis of Methyl 1-Naphthoate
The primary and most common method for the industrial and laboratory synthesis of methyl 1-naphthoate is the Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid (1-naphthoic acid) and an alcohol (methanol) is a cornerstone of organic synthesis.[1] The causality behind this choice of reaction lies in its relative simplicity, the availability of starting materials, and the generally high yields achievable under optimized conditions.
A. Reaction Mechanism and Key Parameters
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the 1-naphthoic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the methyl ester.
Diagram: Fischer-Speier Esterification of 1-Naphthoic Acid
A simplified representation of the Fischer-Speier esterification process.
B. Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of methyl 1-naphthoate is designed as a self-validating system, where the purification and characterization steps ensure the integrity of the final product.
Materials:
-
1-Naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to 1-naphthoic acid is 5:1 to 10:1 to drive the equilibrium towards the product side.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The amount of catalyst is typically 1-2% of the molar amount of the carboxylic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to extract the methyl 1-naphthoate. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[2][3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure methyl 1-naphthoate.
Characterization: The identity and purity of the synthesized methyl 1-naphthoate should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its physical properties like boiling point can be compared with literature values.
II. The Scent of Sophistication: Methyl 1-Naphthoate in the Fragrance Industry
Due to its pleasant, sweet, and somewhat floral aroma, methyl 1-naphthoate is a valuable ingredient in the fragrance industry.[1] It is often utilized as a modifier and a fixative in various perfume compositions.
A. Olfactory Profile and Application in Perfumery
Methyl 1-naphthoate possesses a unique scent profile that can be described as having notes of orange blossom, neroli, and a subtle honey-like sweetness. This makes it a versatile component in floral and oriental fragrance families. It can be used to:
-
Enhance Floral Notes: It blends well with other floral scents like jasmine, ylang-ylang, and tuberose, adding depth and complexity.
-
Provide a Sweet, Fruity Nuance: In combination with citrus and fruity top notes, it can round out the sharpness and introduce a more sophisticated sweetness.[4]
-
Act as a Fixative: Its relatively high boiling point allows it to evaporate slowly, helping to prolong the longevity of the overall fragrance on the skin.
While specific formulations are often proprietary, methyl 1-naphthoate can be found in fine fragrances, cosmetics, soaps, and other scented products. For instance, it can be a component in "Fougere" type formulations, contributing to the sweet, hay-like, and tobacco-like undertones.
III. The Architect's Blueprint: Methyl 1-Naphthoate as a Pharmaceutical Intermediate
One of the most significant applications of methyl 1-naphthoate is its role as a key intermediate in the synthesis of pharmaceuticals.[1][2] The naphthalene scaffold is a common motif in many biologically active molecules, and the ester group of methyl 1-naphthoate provides a convenient handle for further chemical modifications.
A. A Gateway to Bioactive Molecules
Methyl 1-naphthoate serves as a starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid (1-naphthoic acid), which can then be converted into amides, acid chlorides, or other functional groups. Furthermore, the naphthalene ring itself can undergo various electrophilic substitution reactions, allowing for the introduction of different substituents.
Derivatives of methyl 1-naphthoate have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: Some derivatives have exhibited anti-inflammatory properties by inhibiting key inflammatory mediators.
-
Anticancer Agents: The naphthalene core is present in several anticancer drugs, and research is ongoing to develop new methyl 1-naphthoate-based compounds with improved efficacy and selectivity.[5] It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a protein implicated in cancer progression, and the Mcl-1 protein, which is involved in cell death.[5]
-
Antimicrobial Agents: Certain derivatives have demonstrated activity against various bacterial and fungal strains.
B. Synthesis of Pharmaceutical Fine Chemicals
The transformation of methyl 1-naphthoate into more complex pharmaceutical fine chemicals often involves multi-step synthetic pathways. For example, the hydrolysis of methyl 1-naphthoate to 1-naphthoic acid is a common first step. This acid can then be coupled with various amines to form amides, a functional group prevalent in many drug molecules.
Diagram: Methyl 1-Naphthoate as a Pharmaceutical Synthon
The role of methyl 1-naphthoate as a versatile starting material in pharmaceutical synthesis.
IV. A Versatile Building Block in Organic Synthesis
Beyond its specific applications in fragrances and pharmaceuticals, methyl 1-naphthoate is a valuable building block, or synthon , in broader organic synthesis. Its chemical properties allow it to participate in a variety of reactions, making it a useful tool for the construction of complex organic molecules.
A. Key Chemical Transformations
The reactivity of methyl 1-naphthoate is primarily centered around its ester group and the aromatic naphthalene ring.
| Reaction Type | Reagents | Product Type | Significance |
| Hydrolysis | Acid or Base | 1-Naphthoic Acid | Access to a key carboxylic acid intermediate. |
| Transesterification | Alcohol, Acid/Base Catalyst | Different Naphthoate Esters | Modification of the ester group for specific applications. |
| Ammonolysis | Ammonia or Amines | 1-Naphthamide | Synthesis of amides, important in biological systems. |
| Reduction | Reducing Agents (e.g., LiAlH₄) | (1-Naphthyl)methanol | Formation of a primary alcohol for further transformations. |
| Grignard Reaction | Grignard Reagents (R-MgX) | Tertiary Alcohols | Carbon-carbon bond formation. |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | Substituted Methyl 1-Naphthoates | Functionalization of the aromatic ring. |
B. Industrial Applications of Naphthalene Derivatives
While methyl 1-naphthoate itself has niche industrial uses, its derivatives, stemming from the reactions mentioned above, have broader industrial applications. For instance, naphthalenesulfonic acids are used in the production of dyes, pigments, and as dispersants in various industries.[6] Naphthols are precursors to antioxidants and other specialty chemicals.[7]
V. Clarifying Misconceptions: Plant Growth Regulation and Pesticidal Activity
It is important to address a common point of confusion regarding the applications of methyl 1-naphthoate. While certain naphthalene derivatives, such as 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide, are well-known synthetic auxins used as plant growth regulators, there is no substantial evidence to suggest that methyl 1-naphthoate itself possesses significant activity in this area. Similarly, while 1-methylnaphthalene has been used as an insecticide, this is a distinct compound from methyl 1-naphthoate. This distinction is crucial for the accurate application of these chemicals in agricultural and pest control contexts.
VI. Conclusion
Methyl 1-naphthoate, with its deceptively simple structure, stands as a testament to the profound impact that a single molecule can have across diverse scientific and industrial domains. From the subtle art of perfumery to the life-saving realm of drug discovery and the foundational principles of organic synthesis, its versatility is undeniable. The ability to readily synthesize and functionalize this molecule ensures its continued relevance as a key building block for innovation. As researchers continue to explore the vast chemical space of naphthalene derivatives, we can anticipate that the applications of this remarkable ester will only continue to expand, further solidifying its status as a true virtuoso of the chemical world.
VII. References
-
Fischer Esterification: Preparation of methyl benzoate. (n.d.). Docsity. Retrieved January 30, 2026, from [Link]
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Experiment : Esterification: The Synthesis of Methyl Benzoat ee. (n.d.). Science Learning Center. Retrieved January 30, 2026, from [Link]
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PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]
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α-NAPHTHOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]
-
Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved January 30, 2026, from [Link]
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Naphthalene. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
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5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
US7375062B1 - Substituted hydrogenated naphthalene derivatives and their use in fragrance formulations. (n.d.). Google Patents. Retrieved January 30, 2026, from
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. (2025, December 2). ResearchGate. Retrieved January 30, 2026, from [Link]
-
How is Methyl Benzoate used in the fragrance industry?. (2025, May 15). Blog - Evergreensino. Retrieved January 30, 2026, from [Link]
-
One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. (2021, November 16). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Fine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]
-
The 11 Most Important Ingredients Used in Perfumery. (2024, October 5). Alpha Aromatics. Retrieved January 30, 2026, from [Link]
-
Naphthalene Industrial Applications - From Mothballs To Pigments. (n.d.). Periodical by Knowde. Retrieved January 30, 2026, from [Link]
-
WO2016205301A1 - Fragrance fixatives and compositions comprising thereof. (n.d.). Google Patents. Retrieved January 30, 2026, from
-
Pharmaceutical Fine Chemicals. (2025, August 5). ResearchGate. Retrieved January 30, 2026, from [Link]
-
methyl 1-naphthoate - 2459-24-7, C12H10O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved January 30, 2026, from [Link]
-
1-Naphthoate | C11H7O2- | CID 5049265. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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- 7. Naphthalene Industrial Applications - From Mothballs To Pigments [periodical.knowde.com]
Strategic Safety and Operational Handling of Methyl 1-Naphthoate in Pharmaceutical Synthesis
Executive Summary & Chemical Identity
Methyl 1-naphthoate (CAS: 2459-24-7) is a lipophilic ester derivative of 1-naphthoic acid.[1] While often overshadowed by its hydrocarbon analog (1-methylnaphthalene) or its isomer (methyl 2-naphthoate), it serves as a critical scaffold in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors and axially chiral benzimidazole derivatives.
Critical Distinction for Researchers: Do not conflate Methyl 1-naphthoate (an ester) with 1-Methylnaphthalene (a polycyclic aromatic hydrocarbon). While both share a naphthalene core, their toxicological profiles and reactivity differ significantly. Methyl 1-naphthoate is primarily an irritant prone to hydrolysis, whereas alkyl-naphthalenes carry higher carcinogenic suspicion and volatility risks.
| Property | Data | Operational Implication |
| CAS Number | 2459-24-7 | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₂H₁₀O₂ | MW: 186.21 g/mol .[1] |
| Physical State | Low-melting Solid / Liquid | MP: ~38–39°C . It frequently exists as a supercooled liquid or "slush" at room temperature. |
| Boiling Point | ~169°C (20 mmHg) | High boiling point; difficult to remove by rotary evaporation. |
| Flash Point | ~146°C | Class IIIB Combustible Liquid (low fire risk under normal ambient conditions). |
| Solubility | Organics (High), Water (Low) | Lipophilic; penetrates skin barriers easily. |
Hazard Architecture & Toxicological Logic
As a Senior Application Scientist, I approach safety not just by reading GHS codes, but by understanding the molecular fate of the compound.
The Hydrolysis Pathway Risk
The primary physiological risk of methyl 1-naphthoate stems from its metabolic fate. Upon contact with mucosal membranes (eyes, lungs) or absorption through the skin, esterases hydrolyze the compound.
-
Immediate Effect: Release of Methanol (local toxicity/irritation) and 1-Naphthoic Acid (pH drop, tissue irritation).
-
Systemic Effect: The naphthalene core is highly lipophilic, allowing it to cross cell membranes. While less volatile than naphthalene, chronic exposure can stress hepatic detoxification pathways (cytochrome P450).
GHS Classification & Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H411: Toxic to aquatic life with long-lasting effects (inferred from naphthalene derivatives).
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic breakdown that drives the safety requirements.
Figure 1: Metabolic hydrolysis pathway of Methyl 1-naphthoate indicating the generation of irritant metabolites.
Operational Handling Protocol: The "Melt-Dispense" Strategy
The most common error in handling Methyl 1-naphthoate is struggling with its phase state. At 20–25°C (typical lab temp), it is often a sticky, semi-solid sludge that is impossible to pipette accurately and messy to weigh.
The Protocol: Do not chip the solid. Melt it.
Step 1: Phase Normalization
-
Inspection: Check the reagent bottle. If it appears semi-solid or heterogeneous, do not attempt to scoop it.
-
Thermal Conditioning: Place the sealed bottle in a water bath or bead bath set to 45°C for 30 minutes.
-
Why? This ensures the compound is a homogeneous liquid (viscosity ~5 cP), allowing for precise volumetric transfer.
-
-
Ventilation: Open the warm vessel only inside a fume hood. Warm esters have higher vapor pressures, increasing olfactory fatigue and inhalation risk.
Step 2: Transfer & Solvation
-
PPE: Nitrile gloves (0.11 mm minimum) are sufficient for splash protection. Double-glove if handling >50g due to the lipophilicity of the naphthalene ring.
-
Solvent Compatibility: Methyl 1-naphthoate is freely soluble in DCM, Ethyl Acetate, and DMSO.
-
Expert Tip: If using as a limiting reagent, rinse the transfer vessel with the reaction solvent (e.g., THF) to ensure quantitative transfer, as the viscous oil tends to cling to glass.
-
Step 3: Reaction Monitoring
-
TLC Visualization: The naphthalene core is UV-active.
-
Rf Value: Methyl 1-naphthoate is less polar than 1-naphthoic acid.
-
Stain: UV (254 nm) is primary. Cerium Ammonium Molybdate (CAM) is effective for the ester functionality.
-
Emergency Response & Spill Management
Decision Matrix for Spills
Because the compound can be liquid or solid depending on ambient temperature, the cleanup response varies.
Figure 2: Decision matrix for cleaning spills based on the compound's phase state.
First Aid Specifics
-
Skin Contact: Immediate soap and water wash is critical. The lipophilic nature means water alone will bead off; a surfactant (soap) is required to emulsify and remove the ester.
-
Eye Contact: Flush for 15 minutes. The hydrolysis to naphthoic acid can cause stinging and pH damage to the cornea.
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerator).
-
Reasoning: Keeping it well below its melting point prevents the "freeze-thaw" cycling that can push liquid through cap threads (creep).
-
-
Segregation: Store away from strong oxidizers and strong bases (to prevent inadvertent hydrolysis).
-
Odor Control: Secondary containment (overpack) is recommended. While the odor is "fruity/aromatic," it is persistent and can contaminate the lab environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 931, Naphthalene Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Naphthalene derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity of the Naphthyl Group in Methyl 1-Naphthoate
Introduction: Unveiling the Chemical Persona of Methyl 1-Naphthoate
Methyl 1-naphthoate, a seemingly simple ester derivative of naphthalene, presents a fascinating case study in aromatic reactivity. The fusion of two benzene rings to form the naphthalene nucleus, combined with the electronic influence of the methyl ester substituent at the C1 position, creates a molecule with a rich and nuanced chemical character. This guide provides an in-depth exploration of the reactivity of the naphthyl group in methyl 1-naphthoate, offering a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the underlying principles that govern its transformations, supported by established experimental protocols and mechanistic insights, to provide a comprehensive understanding of this versatile chemical entity.
The naphthalene ring system is inherently more reactive towards electrophiles than benzene. This is due to the lower delocalization energy required to form the intermediate carbocation (arenium ion) upon electrophilic attack. In naphthalene, the formation of this intermediate only disrupts the aromaticity of one of the rings, a less energy-intensive process compared to the complete disruption of aromaticity in benzene. Electrophilic attack on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater number of resonance structures that can be drawn for the α-attack intermediate, with two of these structures preserving a full benzene ring, thus leading to a more stabilized intermediate.[1][2][3]
The introduction of a methyl ester group (-COOCH₃) at the C1 position significantly modulates this inherent reactivity. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. In the context of a single benzene ring, such groups are typically meta-directing. However, in the fused ring system of methyl 1-naphthoate, the interplay between the deactivating nature of the substituent and the intrinsic reactivity of the naphthalene nucleus leads to complex and often highly regioselective outcomes. This guide will systematically explore these outcomes across a range of important chemical transformations.
I. Electrophilic Aromatic Substitution: A Tale of Two Influences
The electrophilic substitution reactions of methyl 1-naphthoate are governed by a delicate balance between the inherent reactivity of the naphthalene core and the directing effect of the C1-ester group.
Nitration: A Well-Defined Pathway
The nitration of methyl 1-naphthoate is a classic example of how the substituent directs incoming electrophiles. The primary product of dinitration is methyl 4,5-dinitro-1-naphthoate. This outcome reveals that the electron-withdrawing ester group directs the first nitro group to the C5 and C8 positions of the unsubstituted ring, and a second nitro group to the C4 position of the substituted ring. A key study by Koelsch and Hoffman demonstrated that the nitration of methyl 1-naphthoate with nitric acid in the presence of sulfuric acid leads to the formation of methyl 4,5-dinitro-1-naphthoate.[4]
Mechanistic Rationale:
The ester group at C1 deactivates the ring to which it is attached. Therefore, the initial electrophilic attack by the nitronium ion (NO₂⁺) occurs on the more electron-rich, unsubstituted ring. The preferred positions for attack on this ring are the α-positions, C5 and C8. Following the initial nitration, the presence of a nitro group at C5 (or C8) further deactivates that ring. The second nitration then occurs on the remaining ring, directed by the ester group. While electron-withdrawing groups are typically meta-directing in benzene, in the naphthalene system, the C4 position becomes the most favorable site for attack on the substituted ring.
Sources
Methodological & Application
esterification of 1-naphthoic acid with methanol procedure
Application Note: Optimization of Methyl 1-Naphthoate Synthesis Subtitle: Overcoming Steric Hindrance in 1-Naphthoic Acid Esterification via Kinetic vs. Thermodynamic Control
Abstract
The esterification of 1-naphthoic acid presents a classic challenge in organic synthesis due to the "peri-effect"—steric repulsion between the C1-carboxyl group and the C8-peri-hydrogen. This interaction destabilizes the tetrahedral intermediate in nucleophilic acyl substitution, significantly reducing reaction rates compared to its isomer, 2-naphthoic acid. This guide provides two field-validated protocols: a scalable Thermodynamic Route (Fischer Esterification) for general use and a Kinetic Route (Acyl Chloride) for high-throughput or difficult substrates.
Mechanistic Expertise: The "Peri-Effect" Challenge
Before attempting synthesis, researchers must understand the kinetic barrier. Unlike benzoic acid, 1-naphthoic acid possesses a hydrogen atom at the C8 position that physically obstructs the C1 carbonyl carbon.
-
The Consequence: In standard Fischer esterification, the formation of the tetrahedral intermediate (sp²
sp³) increases steric crowding. -
The Solution:
-
Method A (Fischer) relies on Le Chatelier’s principle, using excess methanol and heat to drive the equilibrium despite the slow kinetics.
-
Method B (Acyl Chloride) bypasses the reversible equilibrium entirely by creating a highly reactive intermediate (
) that collapses rapidly to the ester, rendering the steric penalty negligible.
-
Visualizing the Reaction Logic
Figure 1: Decision matrix for selecting the esterification pathway based on kinetic vs. thermodynamic requirements.
Experimental Protocols
Method A: Modified Fischer Esterification (Thermodynamic)
Best for: Large-scale synthesis, cost-efficiency, and avoiding halogenated byproducts.
Reagents:
-
1-Naphthoic Acid (1.0 equiv)
-
Methanol (anhydrous, solvent/reagent, >10 equiv)
-
Sulfuric Acid (
, conc., 0.5 equiv) or -TsOH (0.1 equiv)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. A drying tube (CaCl₂) atop the condenser is recommended to exclude atmospheric moisture.
-
Dissolution: Dissolve 1-naphthoic acid (e.g., 5.0 g, 29 mmol) in Methanol (50 mL). The acid may not dissolve completely at RT but will solubilize upon heating.
-
Catalyst Addition: Slowly add conc.
(0.8 mL) dropwise.-
Note: The reaction is exothermic.[1] Adding acid too fast can cause methanol to flash boil.
-
-
Reflux: Heat the mixture to a vigorous reflux (65°C) for 8–12 hours .
-
Expert Tip: Due to steric hindrance, 1-naphthoic acid reacts slower than benzoic acid. Monitor via TLC (Hexane:EtOAc 4:1). If starting material persists after 12h, add trimethyl orthoformate (1.0 equiv) as a water scavenger to drive equilibrium.
-
-
Workup:
-
Purification: The crude methyl ester is typically a high-boiling liquid. Purify via vacuum distillation (bp ~143°C @ 3 mmHg) or silica flash chromatography (Hexane:EtOAc 9:1).
Method B: Acyl Chloride Activation (Kinetic)
Best for: Quantitative yields, valuable substrates, or if Method A fails due to equilibrium issues.
Reagents:
-
1-Naphthoic Acid (1.0 equiv)
-
Thionyl Chloride (
, 1.5 equiv) -
Methanol (Excess)
-
Catalytic DMF (1-2 drops)
Step-by-Step Protocol:
-
Activation: In a dry flask under inert atmosphere (
), suspend 1-naphthoic acid in dry Toluene or DCM (optional, can run neat). -
Chlorination: Add
dropwise, followed by 1 drop of DMF. -
Reflux: Heat to 70°C (or reflux if using solvent) for 2 hours. Gas evolution (
, ) indicates reaction progress. -
Evaporation (Critical): Once gas evolution ceases, concentrate the mixture under vacuum to remove excess
.-
Why? Residual thionyl chloride will react with methanol to form
and dimethyl sulfite, complicating purification.
-
-
Esterification: Redissolve the crude 1-naphthoyl chloride (amber oil) in dry DCM. Cool to 0°C. Add Methanol (excess) slowly.
-
Quench: Stir for 30 mins at RT. Quench with saturated
. -
Isolation: Separate organic layer, dry, and concentrate. Yields are typically >95%.
Data Analysis & Self-Validation
To ensure scientific integrity, the product must be validated against the following physicochemical markers.
Table 1: Comparative Process Metrics
| Metric | Method A (Fischer) | Method B (Acyl Chloride) |
| Atom Economy | High (Water is only byproduct) | Lower ( |
| Reaction Time | 8–12 Hours | 3–4 Hours |
| Yield (Typical) | 75–85% | 92–98% |
| Purification | Requires acid wash | Minimal (often pure after workup) |
Table 2: Validation Parameters (Methyl 1-Naphthoate)
| Analytical Method | Expected Signal | Interpretation |
| TLC (Hex:EtOAc 4:1) | Distinctly higher than acid ( | |
| ¹H NMR (CDCl₃) | Diagnostic Singlet: Methyl ester group. | |
| ¹H NMR (CDCl₃) | Peri-Proton (H8): Deshielded by carbonyl. | |
| IR Spectroscopy | 1715–1725 cm⁻¹ | Strong C=O stretch (Ester). |
Workflow Visualization: Method B
Figure 2: Sequential workflow for the kinetic Acyl Chloride route, highlighting the critical evaporation step.
Troubleshooting & Safety
-
Sublimation: 1-Naphthoic acid has a tendency to sublime. During reflux (Method A), ensure the condenser is efficient. If solid deposits appear in the condenser, wash them down with solvent.
-
Solubility: If the acid precipitates upon adding
in Method A, add a co-solvent like Toluene or DCM to maintain homogeneity. -
Safety:
-
Thionyl Chloride: Reacts violently with water. Perform all Method B steps in a fume hood.
-
Methanol: Toxic and flammable.
-
References
-
PubChem. Methyl 1-naphthoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. 1-Naphthoic Acid Synthesis (Grignard Route). Coll. Vol. 2, p. 425 (1943). (Provides context for precursor handling and acid stability). Available at: [Link]
Sources
using methyl 1-naphthoate in the synthesis of novel compounds
Application Notes & Protocols
Topic: Leveraging Methyl 1-Naphthoate in the Synthesis of Novel Bio-active and Material Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Naphthalene Scaffold and the Versatility of Methyl 1-Naphthoate
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and lipophilic nature make it an ideal building block for designing molecules that can interact with biological targets or exhibit unique optoelectronic properties.[2][3] Naphthalene derivatives are found in numerous pharmaceuticals, including anti-inflammatory agents, and are integral to the development of organic semiconductors.[2][3]
Methyl 1-naphthoate emerges as a particularly valuable and versatile starting material for accessing a diverse array of these functionalized naphthalene derivatives. As a stable, commercially available ester, it provides a strategic entry point to key functional groups—carboxylic acids, alcohols, and aldehydes—through well-established and reliable chemical transformations. This application note details the core synthetic utility of methyl 1-naphthoate, providing both the mechanistic rationale and field-tested protocols for its conversion into high-value chemical intermediates.
Table 1: Physicochemical Properties of Methyl 1-Naphthoate [4]
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Colorless to Yellow Liquid |
| Boiling Point | 169 °C @ 20 mmHg |
| Refractive Index | 1.61 |
| CAS Number | 2459-24-7 |
Core Synthetic Transformations of Methyl 1-Naphthoate
The reactivity of methyl 1-naphthoate is dominated by its ester functional group. The following sections provide detailed protocols for three fundamental transformations that convert this ester into key synthetic intermediates: 1-naphthoic acid, (1-naphthyl)methanols, and 1-naphthaldehyde.
Workflow Overview: From Ester to Key Intermediates
Caption: Key synthetic routes starting from methyl 1-naphthoate.
Saponification: Synthesis of 1-Naphthoic Acid
Expertise & Rationale: The conversion of methyl 1-naphthoate to 1-naphthoic acid via base-mediated hydrolysis (saponification) is a foundational step for many synthetic pathways. 1-Naphthoic acid is an essential precursor for the synthesis of amides, acyl chlorides, and other carboxylic acid derivatives.[5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling a methoxide ion. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, forming the highly stable carboxylate salt. An acidic workup is required to protonate the carboxylate and precipitate the desired 1-naphthoic acid.
Protocol: Hydrolysis of Methyl 1-Naphthoate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 1-naphthoate (10.0 g, 53.7 mmol) in methanol (100 mL).
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (4.3 g, 107.4 mmol, 2.0 eq.) in deionized water (25 mL). Add the NaOH solution to the flask.
-
Reaction: Heat the mixture to reflux (approx. 70-75 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Quench & Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture by adding 6M hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. A white precipitate of 1-naphthoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.
-
Purification: Dry the crude product under vacuum. For higher purity, the 1-naphthoic acid can be recrystallized from a hot toluene or ethanol/water mixture.[6]
Table 2: Expected Outcome for 1-Naphthoic Acid Synthesis
| Parameter | Expected Value |
| Product | 1-Naphthoic Acid |
| Typical Yield | 90-98% |
| Appearance | White to off-white solid |
| Melting Point | 159-162 °C[5] |
Grignard Reaction: Synthesis of Tertiary Alcohols
Expertise & Rationale: The addition of organometallic reagents, such as Grignard reagents, to esters is a powerful method for carbon-carbon bond formation.[7] This reaction transforms the planar ester into a sterically complex tertiary alcohol. The mechanism involves two sequential nucleophilic additions. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone and a magnesium alkoxide salt. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, yielding a magnesium alkoxide. A final aqueous acidic workup protonates the alkoxide to furnish the tertiary alcohol.[7] This protocol uses phenylmagnesium bromide as an example to synthesize diphenyl(1-naphthyl)methanol.
Protocol: Grignard Addition to Methyl 1-Naphthoate
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask. Add a solution of methyl 1-naphthoate (5.0 g, 26.8 mmol) in anhydrous THF (20 mL) to the dropping funnel.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (3.0 M solution in diethyl ether, 19.7 mL, 59.1 mmol, 2.2 eq.) to the stirred THF via syringe.
-
Reaction: Add the methyl 1-naphthoate solution from the dropping funnel dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup (Quench): Cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Isolation & Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 3: Expected Outcome for Tertiary Alcohol Synthesis
| Parameter | Expected Value (for Diphenyl(1-naphthyl)methanol) |
| Product | Diphenyl(1-naphthyl)methanol |
| Typical Yield | 75-85% |
| Appearance | White solid |
| Molecular Weight | 322.42 g/mol |
Reduction: Synthesis of 1-Naphthylmethanol
Expertise & Rationale: The reduction of an ester to a primary alcohol is a fundamental transformation. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are required for this conversion. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde (1-naphthaldehyde). The aldehyde is then rapidly reduced by a second equivalent of hydride to form an aluminum alkoxide intermediate. An aqueous workup is necessary to hydrolyze the alkoxide and liberate the primary alcohol, 1-naphthylmethanol. This alcohol is a versatile precursor for ethers, halides, and the corresponding aldehyde via controlled oxidation.
Protocol: LiAlH₄ Reduction of Methyl 1-Naphthoate
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.53 g, 40.3 mmol, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 100 mL) in the flask and cool to 0 °C in an ice bath. In the dropping funnel, prepare a solution of methyl 1-naphthoate (5.0 g, 26.8 mmol) in anhydrous THF (50 mL).
-
Reaction: Add the methyl 1-naphthoate solution dropwise to the stirred LiAlH₄ suspension over 45 minutes, ensuring the internal temperature does not exceed 10 °C. After addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Workup (Fieser Quench): Cool the mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
Deionized water (1.5 mL)
-
15% aqueous NaOH solution (1.5 mL)
-
Deionized water (4.5 mL) This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude 1-naphthylmethanol can be purified by recrystallization from hexanes or by silica gel chromatography.
Table 4: Expected Outcome for 1-Naphthylmethanol Synthesis
| Parameter | Expected Value |
| Product | 1-Naphthylmethanol |
| Typical Yield | 85-95% |
| Appearance | White solid |
| Melting Point | 62-64 °C |
Applications in Novel Compound Development
The primary products derived from methyl 1-naphthoate are not endpoints but rather key nodes in the synthesis of more complex and functional molecules.
Caption: Synthetic utility map for methyl 1-naphthoate derivatives.
-
Drug Discovery: The naphthalene scaffold is present in compounds with anti-inflammatory and anticancer properties.[8][9] 1-Naphthoic acid can be coupled with various amines to generate libraries of amides for biological screening. The methyl group itself can be a strategic addition in drug design, potentially modulating physicochemical and pharmacokinetic properties.[10] The tertiary alcohols produced from Grignard reactions introduce 3D complexity, which can be crucial for specific receptor binding. The enantioselective synthesis of chiral 1,2-amino alcohol derivatives, which are important in drug discovery, can be approached from these intermediates.[11]
-
Materials Science: Naphthalene-based compounds are promising building blocks for organic semiconductors.[3] The carboxylic acid and alcohol functionalities derived from methyl 1-naphthoate allow for the incorporation of the naphthalene unit into larger polymeric or supramolecular structures. Naphthoate derivatives are also effective ligands and chelators for forming metal complexes with unique photophysical properties.[2]
Conclusion
Methyl 1-naphthoate is a cost-effective and synthetically tractable starting material that provides access to a wide range of high-value naphthalene-based compounds. The fundamental transformations of hydrolysis, Grignard addition, and reduction convert a simple ester into versatile carboxylic acid, tertiary alcohol, and primary alcohol building blocks. These protocols underscore the reliability and efficiency of these reactions, empowering researchers in drug discovery and materials science to readily generate novel and complex molecular architectures built upon the robust naphthalene scaffold.
References
- CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents.
-
1-Naphthoic acid - Wikipedia. Available at: [Link]
-
α-NAPHTHOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Lian, J., Wang, J., Sun, H., Lin, D., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]
-
Azizi, Z., Banihashemian, S. M., & Ramezani, M. (2021). One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. RSC Advances, 11(58), 36873–36880. Available at: [Link]
-
1-naphthaldehyde - Organic Syntheses Procedure. Available at: [Link]
- US4187255A - Process for methylating naphthalene - Google Patents.
-
Naphthalene - Wikipedia. Available at: [Link]
-
methyl 1-naphthoate - ChemSynthesis. Available at: [Link]
-
Wang, D., & Chen, P. (2015). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 137(48), 15102–15105. Available at: [Link]
-
Methyl 2-naphthoate | C12H10O2 - PubChem. Available at: [Link]
-
Liu, Y., et al. (2021). 1,2,5,6‐Naphthalene Diimides: A Class of Promising Building Blocks for Organic Semiconductors. Chinese Journal of Chemistry. Available at: [Link]
- Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids - Google Patents.
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2024). International Journal of Current Research and Academic Review. Available at: [Link]
-
Friščić, T., et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(1). Available at: [Link]
-
Annweiler, E., et al. (2002). Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology, 68(3), 1328–1333. Available at: [Link]
-
Wang, L., et al. (2018). Synthesis of Novel 1,4-Naphthoquinones Possessing Indole Scaffolds Using In(OTf)3 in Solvent-Free Conditions. Molecules, 23(11), 2949. Available at: [Link]
-
Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biosynth.com [biosynth.com]
- 9. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
methyl 1-naphthoate as a fluorescent probe in biological imaging
This Application Note is designed for researchers utilizing Methyl 1-naphthoate (M1N) as a fluorescent probe. While often overshadowed by fluorescein-based derivatives, M1N offers unique advantages in UV-excitable, blue-emission channels and serves as a dual-functional probe for intracellular esterase activity and micro-environmental polarity .
Executive Summary
Methyl 1-naphthoate (M1N) is a cell-permeable, aromatic ester used primarily to probe intracellular esterase activity and local solvation polarity . Unlike charged dyes, M1N passively diffuses across cell membranes. Once inside, it undergoes enzymatic hydrolysis by non-specific esterases to form the 1-naphthoate anion . This transformation results in a "lock-in" effect (ion trapping) and a distinct bathochromic shift in fluorescence emission, enabling the spatial localization of enzymatic activity. Additionally, the unhydrolyzed ester exhibits solvatochromism, making it a useful reporter for the polarity of lipid droplets and hydrophobic domains.
Technical Specifications & Photophysics
| Parameter | Specification | Notes |
| Chemical Name | Methyl 1-naphthoate | Methyl ester of 1-naphthoic acid |
| CAS Number | 2459-24-7 | |
| Molecular Formula | MW: 186.21 g/mol | |
| Excitation Max | 280–300 nm (UV) | Requires UV-compatible optics/laser (e.g., 355 nm or 405 nm) |
| Emission Max | 340–360 nm (Ester)370–400 nm (Anion) | Emission red-shifts upon hydrolysis and polarity increase |
| Solubility | DMSO, Ethanol | Low solubility in water; prepare stock in organic solvent |
| Stokes Shift | ~60–80 nm | Large shift reduces self-quenching artifacts |
| Quantum Yield | Solvent dependent (higher in non-polar solvents) |
Mechanism of Action
A. The "Ion Trapping" Mechanism (Esterase Activity)
The primary utility of M1N in live cells relies on the Hydrolysis-Sequestration Principle :
-
Permeation: M1N is neutral and hydrophobic, allowing rapid diffusion across the plasma membrane.
-
Enzymatic Cleavage: Intracellular esterases (e.g., carboxyl esterases) hydrolyze the methyl ester bond.
-
Ion Trapping: The product, 1-naphthoic acid , dissociates into the 1-naphthoate anion at physiological pH (pK
3.7). The charged anion cannot cross the lipid bilayer and accumulates in the cytosol. -
Signal Generation: The accumulation of the anion amplifies the fluorescence signal, while the spectral shift (from ester to anion) allows differentiation between the substrate and the product.
B. Solvatochromic Polarity Sensing
M1N exhibits positive solvatochromism. In non-polar environments (e.g., lipid droplets), the emission is blue-shifted and more intense. In polar environments (cytosol), the emission red-shifts and may undergo quenching. This property allows M1N to map intracellular hydrophobicity gradients.
C. Singlet Oxygen ( ) Reactivity (Note on Specificity)
While naphthalene derivatives can trap singlet oxygen to form endoperoxides, M1N contains an electron-withdrawing ester group that deactivates the ring toward [4+2] cycloaddition. Therefore, M1N is not recommended as a rapid scavenger for real-time
Visualizing the Pathway (Graphviz Diagram)
Figure 1: Mechanism of Methyl 1-naphthoate accumulation via esterase-mediated hydrolysis and ion trapping.
Experimental Protocol: Live Cell Imaging
Phase 1: Reagent Preparation
-
Stock Solution (100 mM): Dissolve 18.6 mg of Methyl 1-naphthoate in 1.0 mL of anhydrous DMSO. Vortex until clear.
-
Storage: Store at -20°C, protected from light. Stable for 6 months.
-
-
Working Solution (10–50 µM): Dilute the stock solution 1:2000 to 1:10000 in serum-free medium (e.g., HBSS or PBS).
-
Note: Prepare fresh. Do not store aqueous working solutions due to spontaneous hydrolysis.
-
Phase 2: Cell Loading
-
Culture: Grow cells (e.g., HeLa, CHO) on quartz-bottom dishes (for UV transmission) or standard glass coverslips to 70% confluence.
-
Wash: Rinse cells 2x with HBSS to remove serum esterases (which can hydrolyze the probe extracellularly).
-
Incubation: Add the Working Solution to the cells.
-
Time: Incubate for 15–30 minutes at 37°C.
-
Optimization: Time varies by cell line esterase activity.
-
-
Wash: Rinse cells 3x with HBSS to remove excess extracellular probe.
Phase 3: Imaging Parameters
-
Microscope: Confocal or Widefield Fluorescence Microscope with UV capability.
-
Excitation: 355 nm laser (UV) or 405 nm laser (near-UV).
-
Note: 405 nm excitation is less efficient but less phototoxic.
-
-
Emission Filter: Bandpass 350–400 nm (for Ester/Acid mix) or Longpass >360 nm.
-
Detector: PMT or high-sensitivity camera (EMCCD/sCMOS).
Phase 4: Validation Controls (Self-Validating System)
To confirm the signal is due to esterase activity and not just passive staining:
-
Negative Control (Low Temp): Incubate cells at 4°C. Diffusion occurs, but enzyme activity is inhibited. Result: Low fluorescence accumulation.
-
Inhibition Control: Pre-treat cells with PMSF (1 mM) (a serine esterase inhibitor) for 30 min. Result: Significantly reduced fluorescence compared to experimental group.
Data Analysis & Interpretation
| Observation | Interpretation | Mechanism |
| Punctate Blue Fluorescence | Lipid Droplets / Membranes | Unhydrolyzed M1N partitioning into hydrophobic domains. |
| Diffuse Cytosolic Fluorescence | High Esterase Activity | Accumulation of hydrophilic 1-naphthoate anion. |
| Red-Shifted Emission | Polar Environment | Solvatochromic relaxation of the fluorophore in water. |
| Signal Loss over Time | Efflux / Leakage | Active transport of the anion out of the cell (MDR proteins). |
Troubleshooting Guide
-
Issue: High Background Signal.
-
Cause: Presence of serum esterases in the media.
-
Solution: Ensure thorough washing with serum-free HBSS before loading.
-
-
Issue: Rapid Photobleaching.
-
Cause: UV excitation degrades the fluorophore or induces ROS.
-
Solution: Use pulsed excitation, lower laser power, or switch to 2-photon excitation (approx. 700 nm) if available.
-
-
Issue: No Intracellular Signal.
-
Cause: Cell line may have low esterase activity or high efflux pump activity.
-
Solution: Increase concentration to 100 µM or use an efflux pump inhibitor (e.g., Verapamil).
-
References
-
Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. Source: Journal of Chemical and Pharmaceutical Research, 2011. Relevance: Establishes the fluorescence shifts of the hydrolysis product (1-naphthoic acid) in varying polarity environments. Link:[Link] (General Journal Link)
-
Fluorogenic substrates for lipases, esterases, and acylases. Source: Biotechnology Journal, 2007.[1] Relevance: Describes the general mechanism of ester-based fluorogenic probes and the "ion trapping" principle. Link:[Link]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. Source: PMC - NIH, 2016. Relevance: Details the solvatochromic properties of aromatic esters and their sensitivity to micro-environmental polarity. Link:[Link]
-
Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution. Source: PMC - NIH, 2025 (Accessed). Relevance: Provides baseline photophysical data for naphthalene derivatives. Link:[Link]
Sources
Application Note: Methyl 1-Naphthoate in Materials Science & Photophysics
Part 1: Introduction & Core Utility[1]
Methyl 1-naphthoate (M1N) is a bifunctional naphthalene derivative extensively utilized in materials science as a fluorescent solvatochromic probe and a high-purity synthesis intermediate .[1] Its rigid naphthalene core coupled with an ester functionality provides a distinct electronic push-pull system, making it highly sensitive to the polarity of its microenvironment.[1]
Key Material Properties
| Property | Value | Relevance to Materials Science |
| Molecular Formula | C₁₂H₁₀O₂ | Compact aromatic system for π-stacking studies. |
| Fluorescence Emission | ~340–450 nm | Solvatochromic shift indicates local polarity (e.g., in polymers).[1] |
| Dipole Moment | ~2.5 D | Sufficient for investigating dielectric environments in organic electronics.[1] |
| Crystal Packing | Monoclinic/Triclinic | Model for studying herringbone vs. π-stacking interactions in organic semiconductors.[1] |
Strategic Applications
-
Solvatochromic Sensing: Used to map the polarity and hydrogen-bonding capacity of solvents, polymer matrices, and lipid bilayers.[1]
-
Organic Electronics Precursor: A high-purity starting material for synthesizing 1-naphthalenemethanol and acylated naphthalene derivatives used in photoresists and OLED transport layers.[1]
-
Crystal Engineering: Serves as a model system for analyzing weak intermolecular forces (C-H[1]···O and π···π interactions) critical for charge transport in organic solids.[1]
Part 2: Application Protocols
Application 1: Solvatochromic Probe for Polymer Microenvironments
Objective: Determine the local polarity (dielectric constant equivalent) of a polymer matrix or mixed solvent system using the solvatochromic shift of M1N.[1]
Mechanism
Methyl 1-naphthoate exhibits an Intramolecular Charge Transfer (ICT) state upon excitation.[1] In polar environments, this ICT state is stabilized, leading to a bathochromic (red) shift in fluorescence emission.[1] This shift correlates linearly with the solvent polarity parameter (
Experimental Protocol
Materials:
-
Methyl 1-naphthoate (High Purity >99%)[2]
-
Spectroscopic grade solvents (Cyclohexane, THF, Acetonitrile, Methanol)[1]
-
Polymer sample (if solid state) or solution[1]
-
UV-Vis Spectrophotometer & Fluorometer
Workflow:
-
Stock Solution Preparation:
-
Dissolve 10 mg of M1N in 10 mL of cyclohexane to create a 5.3 mM stock solution.
-
Note: Keep in amber glass to prevent photodegradation.[1]
-
-
Sample Doping:
-
For Liquids: Aliquot 10
L of stock into 3 mL of the target solvent/mixture. Target concentration: M. -
For Polymers: Dissolve polymer and M1N (0.1 wt% relative to polymer) in a common solvent (e.g., DCM), then cast film and vacuum dry to remove solvent.[1]
-
-
Measurement:
-
Absorption: Measure UV-Vis absorbance. Identify
(typically ~290–300 nm).[1] -
Excitation: Set fluorometer excitation wavelength to the absorption
. -
Emission Scan: Scan emission from 310 nm to 500 nm.
-
-
Data Analysis (Lippert-Mataga Plot):
Data Interpretation:
-
Blue Shift (Emission < 350 nm): Non-polar, hydrophobic environment (e.g., Polyethylene, lipid tails).[1]
-
Red Shift (Emission > 380 nm): Polar, hydrogen-bonding environment (e.g., PMMA, aqueous interface).[1]
Application 2: Synthesis of 1-Naphthalenemethanol (Photoresist Precursor)
Objective: Reduction of Methyl 1-naphthoate to 1-naphthalenemethanol, a critical intermediate for deep-UV photoresists and high-refractive-index polymers.
Reaction Scheme
[1]Detailed Protocol
Safety: LiAlH
-
Setup:
-
Reagent Preparation:
-
Charge flask with LiAlH
(1.2 equiv) suspended in anhydrous THF (0.5 M concentration). -
Cool the suspension to 0°C using an ice bath.[1]
-
-
Addition:
-
Reaction:
-
Quenching (Fieser Method):
-
Cool back to 0°C.
-
Carefully add:
mL Water, mL 15% NaOH, mL Water (where = grams of LiAlH used).[1] -
Stir until a granular white precipitate forms.
-
-
Purification:
Part 3: Visualization & Logic[1]
Solvatochromic Sensing Mechanism
The following diagram illustrates the electronic transitions responsible for the sensing capability of Methyl 1-naphthoate.
Caption: Electronic transition cycle of Methyl 1-naphthoate showing solvent-dependent stabilization of the Intramolecular Charge Transfer (ICT) state.
Synthesis Workflow: Ester to Alcohol
Caption: Step-by-step reduction protocol for converting Methyl 1-naphthoate to 1-Naphthalenemethanol.
Part 4: References
-
Organic Syntheses. (1942).[1] Synthesis of alpha-Naphthoic Acid and Derivatives. Organic Syntheses, Coll. Vol. 2, p. 425.[1] Retrieved January 31, 2026, from [Link][1]
-
PubChem. (2025).[1][2][4] Methyl 1-naphthoate Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
NIST. (n.d.). Methyl 1-naphthoate Mass Spectrometry Data. NIST Chemistry WebBook.[1] Retrieved January 31, 2026, from [Link][1]
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Scalable Synthesis of Methyl 1-Naphthoate
Executive Summary
Objective: To provide a robust, scalable protocol for the synthesis of methyl 1-naphthoate (CAS: 2459-24-7) suitable for transition from milligram discovery to multigram/kilogram process development.
Target Audience: Medicinal Chemists, Process Engineers, and Fragrance Synthesis Specialists.[1][2]
Abstract: Methyl 1-naphthoate is a critical intermediate in the synthesis of synthetic auxins, fragrance compounds, and polycyclic aromatic hydrocarbons (PAHs).[2] While standard Fischer esterification is trivial on a small scale, scaling this reaction to >100g presents specific challenges due to the peri-hydrogen steric interaction unique to the 1-naphthalene position.[2] This guide details a modified Fischer esterification protocol optimized for thermodynamics and purification, utilizing a sulfuric acid-catalyzed reflux followed by high-vacuum fractional distillation.[1][2]
Strategic Analysis & Reaction Engineering
The Steric Challenge (The Peri-Effect)
Unlike benzoic acid or 2-naphthoic acid, 1-naphthoic acid possesses a hydrogen atom at the C8 position (the peri position).[2] This hydrogen occupies space near the C1-carboxyl group, creating significant steric strain.[1][2]
-
Consequence: The tetrahedral intermediate formed during esterification is higher in energy, slowing the rate of nucleophilic attack by methanol.[2]
-
Solution: Standard room-temperature protocols will fail or suffer low conversion.[1][2] Vigorous reflux and extended reaction times (12–24 hours) are non-negotiable for high yields.[1][2]
Route Selection: Fischer vs. Acid Chloride
For scale-up, we evaluated two primary pathways:
| Feature | Route A: Fischer Esterification (Selected) | Route B: Thionyl Chloride ( |
| Reagents | ||
| Atom Economy | High (Water byproduct) | Lower ( |
| Cost | Very Low | Moderate |
| Safety | Flammability (MeOH) | Corrosive Gas Evolution ( |
| Purification | Equilibrium limited (Requires water removal) | Irreversible (Goes to completion) |
| Scale Suitability | Excellent (with distillation) | Good (requires gas scrubbing) |
Decision: Route A is selected for general lab scale-up due to cost-efficiency and the avoidance of hazardous gas scrubbers, provided that water removal is managed via excess methanol (acting as solvent and dehydrating shift).[2]
Physical Properties & Safety Data
Table 1: Critical Physicochemical Parameters
| Parameter | Value | Relevance to Protocol |
| MW | 186.21 g/mol | Stoichiometry calculations.[1][2] |
| Boiling Point | ~169°C @ 20 mmHg | Critical: Product must be distilled under vacuum.[1][2] |
| Boiling Point | ~300°C @ 760 mmHg | Do not distill at atm pressure (decomposition risk).[1][2] |
| Density | 1.17 g/mL | Denser than water; organic layer will be on the bottom in chlorinated washes.[1][2] |
| Solubility | Soluble in MeOH, Et2O, DCM | Use MeOH as reaction solvent.[1][2] |
Safety Critical:
-
Methanol: Highly flammable and toxic.[1][2] Use a functional fume hood.[1][2]
-
Sulfuric Acid: Corrosive.[1][2] Addition to methanol is highly exothermic.[1][2] ALWAYS add Acid to Methanol , never the reverse.
Detailed Protocol: 100g Scale Synthesis
Reagents & Equipment[1][2][3]
-
Solvent/Reagent: Methanol (anhydrous, 500 mL, ~12 mol).[1][2] Large excess drives equilibrium.[1][2]
-
Catalyst: Concentrated Sulfuric Acid (
, 98%, 15 mL).[1][2] -
Equipment: 1L Round Bottom Flask (RBF), reflux condenser, heating mantle, magnetic stir bar (large oval), vacuum distillation setup (Vigreux column recommended).
Reaction Workflow (Step-by-Step)
Step 1: Solvation & Catalyst Addition
-
Charge the 1L RBF with 100 g of 1-naphthoic acid.
-
Add 400 mL of Methanol. Stir until a slurry or partial solution forms.
-
Exotherm Control: Place the flask in a room-temperature water bath.
-
Add 15 mL conc.
dropwise via an addition funnel or pipette over 10 minutes. Note: The solution will heat up.[2] -
Add the remaining 100 mL Methanol to rinse the funnel.[2]
Step 2: Reflux (The Kinetic Push)
-
Attach the reflux condenser.[1][2][3] Ensure water flow is active.
-
Heat the mixture to a vigorous reflux (Internal temp ~65°C).
-
Duration: Maintain reflux for 16–20 hours .
Step 3: Work-up (Phase Separation)
-
Cool the mixture to room temperature.
-
Volume Reduction: Concentrate the mixture on a Rotary Evaporator to ~1/3 original volume to remove excess methanol. Caution: Do not distill to dryness to avoid acid-catalyzed polymerization.[1][2]
-
Pour the residue slowly into a 1L separatory funnel containing 400 mL of ice-cold water .
-
Extract with Ethyl Acetate (3 x 150 mL).
-
Neutralization: Wash the combined organic layers with Saturated
(2 x 200 mL) until gas evolution ceases. This removes unreacted acid.[1][2] -
Wash with Brine (1 x 200 mL).
-
Dry over anhydrous
, filter, and concentrate to yield the Crude Oil (amber liquid).
Purification: Vacuum Distillation
Why Distillation? Recrystallization is difficult as the methyl ester has a low melting point.[2] Column chromatography is inefficient for >100g.[1][2]
-
Set up a short-path distillation head or Vigreux column.[1][2]
-
Fraction 1 (Fore-run): Distills at lower temps. Contains residual solvent and moisture.[1][2][4] Discard.
-
Fraction 2 (Main Cut): Collect the fraction boiling at 135–145°C @ 5 mmHg (or ~169°C @ 20 mmHg).
-
Visual Cue: The product is a clear to pale yellow liquid with high refractive index.[2]
-
-
Yield: Expected yield is 95–102 g (88–95%).
Visual Workflows (Graphviz)[1][2]
Reaction Logic & Process Flow
Caption: Figure 1. Process flow diagram for the acid-catalyzed esterification and purification of methyl 1-naphthoate.
Purification Decision Tree
Caption: Figure 2. Purification logic ensuring removal of unreacted substrate and polymeric byproducts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<70%) | Equilibrium not shifted. | Increase MeOH volume or add a Dean-Stark trap (requires Benzene/Toluene co-solvent, not recommended for green chem).[1][2] |
| Emulsion during Workup | Density of organic/aqueous layers similar.[1][2] | Add Brine (NaCl) to increase aqueous density.[1][2] Filter through Celite if solids are present.[1][2] |
| Product is Dark/Brown | Oxidation or polymerization.[1][2] | Distill under Nitrogen atmosphere.[1][2] Ensure vacuum is strong to lower heating temp.[1][2] |
| Solid Precipitate in Distillate | 1-Naphthoic Acid sublimation.[1][2] | The base wash was insufficient. Stop distillation, dissolve in ether, re-wash with NaOH, then re-distill. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene (and derivatives).[1][2] Retrieved from [Link][1][2]
-
Organic Syntheses. General Procedure for Esterification (Alpha-Naphthoic Acid derivatives). Coll. Vol. 2, p. 425.[1][2] Retrieved from [Link][1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (5th Ed).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Fischer Esterification mechanics).
Sources
Application Note: Analytical Characterization of Methyl 1-Naphthoate
Introduction & Scope
Methyl 1-naphthoate (Methyl 1-naphthalenecarboxylate) is a critical intermediate in the synthesis of pharmaceutical compounds, dyes, and fragrance ingredients. Unlike its isomer, methyl 2-naphthoate (a solid at room temperature), methyl 1-naphthoate presents as a viscous liquid or low-melting solid (MP ~10–12°C), creating unique handling and characterization challenges.
This guide provides a multi-modal analytical workflow to rigorously establish the identity and purity of methyl 1-naphthoate. We prioritize the differentiation of the 1-isomer from the 2-isomer using nuclear magnetic resonance (NMR) "peri-interaction" shifts and gas chromatography-mass spectrometry (GC-MS) retention behavior.
Core Analytical Workflow
The following decision tree outlines the logical progression for full characterization:
Figure 1: Analytical workflow for the characterization of methyl 1-naphthoate.
Chromatographic Purity Profiling (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary technique for purity assessment due to the molecule's volatility and stability.
Method Development Rationale
Methyl 1-naphthoate is a non-polar ester. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) provides optimal resolution between the 1-isomer and the 2-isomer.
-
Expert Insight: The 1-isomer typically elutes after the 2-isomer on polar wax columns but may co-elute on standard non-polar columns if the temperature ramp is too steep. A shallow ramp rate (5°C/min) around the elution temperature is critical.
Standard Operating Protocol (GC-MS)
| Parameter | Setting |
| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 280°C |
| Injection | 1.0 µL, Split 50:1 (High concentration requires high split) |
| Oven Program | 60°C (hold 1 min) → 20°C/min to 180°C → 5°C/min to 240°C → 30°C/min to 300°C (hold 3 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 40–400 m/z |
Mass Spectral Interpretation
The fragmentation pattern of methyl 1-naphthoate is distinct. The logic of fragmentation follows alpha-cleavage and loss of the methoxy group.
Key Diagnostic Ions:
-
m/z 186 (M+): Molecular ion, typically strong intensity (50-80%).
-
m/z 155 ([M–OCH₃]+): Base peak or high intensity. Loss of methoxy group to form the 1-naphthoyl cation.
-
m/z 127 ([M–COOCH₃]+): Loss of the entire ester group to form the naphthyl cation (C₁₀H₇⁺).
Figure 2: Electron Impact (EI) fragmentation pathway for methyl 1-naphthoate.
Structural Elucidation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for confirming the substitution pattern. The 1-position substitution creates a specific steric environment known as the peri-interaction between the ester group at C1 and the proton at C8.
1H NMR Protocol[3]
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).
-
Concentration: ~10 mg in 0.6 mL solvent.
Spectral Analysis & Isomer Differentiation
The most critical feature is the chemical shift of the H8 proton . In methyl 1-naphthoate, the carbonyl oxygen is spatially close to the H8 proton, causing a significant deshielding effect (downfield shift) that is not present in the 2-isomer.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Expert Note |
| H-8 (Peri-proton) | 8.90 – 8.95 | Doublet (d) | 1H | Diagnostic Peak. Significantly downfield due to C=O proximity. |
| H-2 | 8.10 – 8.20 | Doublet (d) | 1H | Ortho to ester. |
| H-4, H-5 | 7.80 – 8.05 | Multiplet (m) | 2H | |
| H-3, H-6, H-7 | 7.45 – 7.65 | Multiplet (m) | 3H | |
| -OCH₃ (Methyl) | 3.95 – 4.05 | Singlet (s) | 3H | Sharp singlet. |
Differentiation Check:
-
Methyl 2-naphthoate: The most downfield signal is the H1 singlet at ~8.6 ppm. The absence of a signal near 8.9 ppm confirms the absence of the 1-isomer.
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) provides rapid confirmation of the ester functionality.
Protocol
-
Method: ATR (Attenuated Total Reflectance) on a diamond crystal.
-
Sample State: Liquid/Oil (apply neat).
Key Absorption Bands
-
1715 – 1725 cm⁻¹ (Strong): C=O (Carbonyl) stretch.[3][4] This is conjugated with the naphthalene ring, lowering the frequency slightly compared to aliphatic esters (~1740 cm⁻¹).
-
1240 – 1280 cm⁻¹ (Strong): C–O–C asymmetric stretch (Ester).
-
3050 – 3060 cm⁻¹ (Weak): C–H stretch (Aromatic).
-
2950 cm⁻¹ (Weak): C–H stretch (Aliphatic methyl).
References & Grounding
-
National Institute of Standards and Technology (NIST). Methyl 1-naphthoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Methyl 1-naphthoate Compound Summary. National Library of Medicine. [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2780 (Methyl 1-naphthoate). AIST.[5] (Note: Access requires database search at [Link])
-
Hansen, P. E. et al. 13C NMR Spectra of Naphthalene Derivatives. Org.[5][6][7] Magn. Resonance 9, 649 (1977).[6] (Cited for Carbon-13 assignments).[2][6][8][9]
Sources
- 1. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 1H NMR [m.chemicalbook.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 1-Naphthoate Synthesis
Welcome to the technical support center for the synthesis of methyl 1-naphthoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our focus is on elucidating the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction to Methyl 1-Naphthoate Synthesis
Methyl 1-naphthoate is a valuable intermediate in organic synthesis. The most common and cost-effective method for its preparation is the Fischer esterification of 1-naphthoic acid with methanol, catalyzed by a strong acid. Alternative methods, such as reaction with 1-naphthoyl chloride or methylation with agents like diazomethane or dimethyl sulfate, offer advantages in specific contexts, particularly when mild reaction conditions are required.
This guide will explore the nuances of these synthetic routes, providing you with the necessary tools to optimize your reaction conditions and troubleshoot common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of methyl 1-naphthoate in a question-and-answer format.
Low Reaction Yield
Question 1: My Fischer esterification reaction of 1-naphthoic acid is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, several factors must be optimized:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking aliquots periodically. The reaction is complete when the starting material spot (1-naphthoic acid) is no longer visible. A typical reflux time is 1-3 hours.[4]
-
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][2][5]
-
Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). A typical catalyst loading is 3-5 mol% relative to the carboxylic acid.
-
-
Water Content: The presence of water in the reaction mixture will shift the equilibrium back towards the reactants (hydrolysis of the ester).[1]
-
Solution: Use anhydrous methanol and a concentrated acid catalyst. If feasible, employ a Dean-Stark apparatus to remove water as it is formed, especially for larger-scale reactions.
-
-
Suboptimal Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is heated to a gentle reflux.[4] The boiling point of methanol is approximately 65 °C. A heating mantle with a temperature controller is recommended for stable heating.
-
-
Product Loss During Workup: Significant product can be lost during the extraction and washing steps.
Impure Product
Question 2: My final methyl 1-naphthoate product is impure after purification. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products, or residual reagents from the workup.
-
Unreacted 1-Naphthoic Acid: This is the most common impurity if the reaction has not gone to completion.
-
Side Products from Strong Acid Catalyst: At high temperatures, strong acids like H₂SO₄ can cause side reactions, such as the formation of ethers from the alcohol or sulfonation of the naphthalene ring.
-
Solution: Use the minimum effective amount of catalyst and avoid excessive heating. Consider using a milder catalyst like p-TsOH.
-
-
Residual Acid Catalyst: The acid catalyst must be completely removed before isolating the final product.
-
Solvent Impurities: The solvents used for reaction and extraction may contain impurities.
-
Solution: Use high-purity, dry solvents.
-
Purification Techniques:
-
Distillation: Methyl 1-naphthoate is a liquid at room temperature, making vacuum distillation an effective purification method to separate it from less volatile impurities.
-
Column Chromatography: If distillation is not feasible or does not provide the desired purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: While methyl 1-naphthoate is a liquid, if it is a solid at the working temperature or if derivatives are being synthesized, recrystallization from a suitable solvent can be a powerful purification technique.[8]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification?
A1: The acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the 1-naphthoic acid.[2][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The catalyst is regenerated at the end of the reaction cycle.
Q2: Can I use other alcohols besides methanol?
A2: Yes, other primary and secondary alcohols can be used in Fischer esterification to synthesize different naphthoate esters. However, the reaction rate may be slower with bulkier alcohols due to steric hindrance. For instance, using ethanol will produce ethyl 1-naphthoate.
Q3: Is it necessary to use a large excess of methanol?
A3: Yes, using a large excess of methanol serves two purposes. Firstly, it acts as the solvent for the reaction. Secondly, and more importantly, it shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle, thereby increasing the yield.[1][5]
Q4: What are the advantages of using 1-naphthoyl chloride instead of 1-naphthoic acid?
A4: The reaction of an acyl chloride (1-naphthoyl chloride) with an alcohol is an irreversible and generally much faster reaction that does not require an acid catalyst.[2] This method is often preferred when the starting carboxylic acid is sensitive to strong acids or when very high yields are required. However, 1-naphthoyl chloride is more expensive and moisture-sensitive than 1-naphthoic acid.
Q5: What are the safety concerns associated with using diazomethane for methylation?
A5: Diazomethane is a highly toxic and potentially explosive gas.[9][10][11] It should only be handled by experienced personnel in a well-ventilated fume hood with a blast shield. Specialized glassware with flame-polished joints is recommended to avoid detonation.[11] Due to these hazards, alternative, safer methylating agents like (trimethylsilyl)diazomethane or dimethyl sulfate (with appropriate precautions) are often preferred.[12]
Optimized Experimental Protocols
Protocol 1: Fischer Esterification of 1-Naphthoic Acid
This protocol provides a reliable method for the synthesis of methyl 1-naphthoate with a good yield.
Materials:
-
1-Naphthoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthoic acid.
-
Add a large excess of anhydrous methanol (typically 10-20 equivalents), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% of the 1-naphthoic acid) to the stirring solution.
-
Heat the reaction mixture to a gentle reflux (around 65 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted 1-naphthoic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 1-naphthoate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via 1-Naphthoyl Chloride
This two-step protocol involves the initial conversion of 1-naphthoic acid to 1-naphthoyl chloride, followed by its reaction with methanol.
Part A: Synthesis of 1-Naphthoyl Chloride
Materials:
-
1-Naphthoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Dry toluene or dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), suspend 1-naphthoic acid in dry toluene or DCM.
-
Slowly add an excess of thionyl chloride (typically 2 equivalents) to the suspension at room temperature.[13]
-
Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.[13][14]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield crude 1-naphthoyl chloride, which can often be used in the next step without further purification.
Part B: Esterification of 1-Naphthoyl Chloride
Materials:
-
1-Naphthoyl chloride
-
Anhydrous methanol
-
A non-nucleophilic base (e.g., pyridine or triethylamine, optional)
-
Dry diethyl ether or DCM
Procedure:
-
Dissolve the crude 1-naphthoyl chloride in dry diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add anhydrous methanol (at least 1 equivalent). If a base is used to scavenge the HCl byproduct, it should be added to the reaction mixture prior to the methanol.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent to obtain methyl 1-naphthoate.
-
Purify by vacuum distillation or column chromatography if necessary.
Data Summary
| Synthesis Method | Key Reagents | Catalyst | Temperature | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | 1-Naphthoic acid, Methanol | H₂SO₄ or p-TsOH | Reflux (~65 °C) | 70-90% | Cost-effective, simple procedure. | Reversible, requires excess alcohol, may not be suitable for acid-sensitive substrates. |
| Acyl Chloride Method | 1-Naphthoyl chloride, Methanol | None (or base like pyridine) | 0 °C to RT | >95% | High yield, irreversible, fast reaction. | Requires preparation of acyl chloride, which is moisture-sensitive and corrosive. |
| Diazomethane Methylation | 1-Naphthoic acid, Diazomethane (CH₂N₂) | None | Room Temperature | >95% | Very mild conditions, high yield. | Diazomethane is highly toxic and explosive. |
| Dimethyl Sulfate Methylation | 1-Naphthoic acid, Dimethyl Sulfate | Mild base (e.g., NaHCO₃) | Elevated temperature | High | Effective methylating agent. | Dimethyl sulfate is toxic and a suspected carcinogen. |
Visualizing the Chemistry: Diagrams and Workflows
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for Fischer Esterification
Caption: Experimental workflow for Fischer esterification.
References
-
Chem LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
-
ResearchGate. (2011, December 23). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. youtube.com [youtube.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jove.com [jove.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
preventing the hydrolysis of methyl 1-naphthoate during workup
Topic: Preventing Hydrolysis of Methyl 1-Naphthoate During Workup Document ID: TSC-CHEM-MN1-001 Last Updated: 2025-05-21 Audience: Synthetic Chemists, Process Development Scientists
Executive Summary & Mechanistic Insight[1][2]
The Core Challenge: Methyl 1-naphthoate presents a unique structural paradox. While the ester carbonyl is sterically shielded by the peri-hydrogen at the C8 position (unlike the more exposed 2-naphthoate isomer), it remains a methyl ester—a functional group inherently susceptible to rapid hydrolysis under extreme pH or thermal stress.
The "Peri-Effect" Trap:
Many researchers assume the steric bulk of the naphthalene ring provides total protection. This is a fallacy. The peri-interaction (repulsion between C1 and C8 substituents) distorts the ring planarity. While this blocks the trajectory of incoming nucleophiles (like
Root Causes of Workup Failure:
-
Exothermic Quenches: The heat generated during the quenching of Lewis acids (e.g.,
in Friedel-Crafts acylations) accelerates acid-catalyzed hydrolysis. -
High pH Washes: Using
to remove unreacted acids triggers irreversible saponification. -
Emulsions: Prolonged biphasic contact time allows water to penetrate the organic interface.
Troubleshooting Guide (Q&A)
Scenario A: Quenching Lewis Acid Reactions (e.g., Friedel-Crafts)
User Question: "I synthesized methyl 1-naphthoate via Friedel-Crafts, but after quenching with water/HCl, I see significant 1-naphthoic acid in my NMR. Why?"
Technical Diagnosis:
You likely created a "hydrolysis reactor" in your separatory funnel. Quenching aluminum chloride (
Corrective Protocol:
-
Do not quench directly with water.
-
Use Ice: Pour the reaction mixture slowly onto crushed ice to dissipate heat.
-
Buffer the Quench: Use a cold Phosphate Buffer (pH 7) or dilute
only if strictly necessary, and keep the temperature < 5°C.
Scenario B: Removing Excess Carboxylic Acids
User Question: "I used 1M NaOH to wash away unreacted 1-naphthoic acid, but my product yield dropped by 30%. Where did it go?"
Technical Diagnosis:
You saponified your product. While methyl 1-naphthoate is sterically hindered, the methyl group is small enough that
Corrective Protocol:
-
Switch Bases: Replace
with saturated Sodium Bicarbonate ( ) . The pH (~8.5) is high enough to deprotonate the acid impurity ( ) but too low to rapidly hydrolyze the ester at low temperatures. -
Keep it Cold: Perform the wash with ice-cold solutions.[1]
Scenario C: Persistent Emulsions
User Question: "My workup formed a milky emulsion that sat for 2 hours. Now I have hydrolysis. How do I fix this?"
Technical Diagnosis: Emulsions increase the surface area between the organic and aqueous phases, effectively catalyzing hydrolysis at the interface. The 2-hour contact time was fatal.
Corrective Protocol:
-
Break it Fast: Add saturated brine (
) immediately. The ionic strength forces phase separation. -
Filtration: If the emulsion is caused by aluminum salts, filter the mixture through a Celite pad before attempting phase separation.
Decision Tree: Workup Strategy Selection
Use the following logic flow to select the safest workup method for your specific reaction matrix.
Figure 1: Decision logic for selecting the appropriate workup protocol to minimize hydrolysis risk.
Standard Operating Protocols (SOPs)
Protocol A: The "Cold Buffer" Quench (Recommended for Lewis Acids)
Use this when quenching Friedel-Crafts or Fischer Esterification reactions.
-
Preparation: Prepare a saturated solution of Sodium Phosphate Monobasic (
) and cool it to 0°C. -
Quenching: Place the reaction flask in an ice/salt bath (-10°C).
-
Addition: Add the cold buffer dropwise.
-
Why? The phosphate buffers the pH near neutral (6-7) immediately, preventing the transient high-acidity spikes that occur with water quenching.
-
-
Extraction: Extract immediately with cold Ethyl Acetate or DCM.
-
Separation: Wash the organic layer once with cold brine to remove residual salts.
Protocol B: The "Flash" Bicarbonate Wash
Use this to remove unreacted carboxylic acids without hydrolyzing the ester.
-
Temperature: Ensure both the crude organic phase and the aqueous
are at 0-4°C. -
Contact: Combine phases in the funnel. Shake vigorously for 30 seconds maximum .
-
Why? Deprotonation of the acid is diffusion-controlled (fast). Hydrolysis of the ester is kinetically controlled (slower). Short contact time favors the former.
-
-
Separation: Drain the aqueous layer immediately.
-
Repeat: It is better to do two 30-second washes than one 5-minute wash.
Comparative Stability Data
The following table illustrates the relative hydrolysis rates of naphthoic esters compared to benzoates, highlighting the protective effect of the peri-hydrogen (H8) versus the vulnerability of the methyl group.
| Ester Substrate | Relative Hydrolysis Rate ( | Half-Life (pH 12, 25°C) | Structural Factor |
| Methyl Benzoate | 1.0 (Reference) | ~30 min | No steric hindrance. |
| Methyl 1-Naphthoate | 0.35 | ~85 min | Peri-hydrogen (H8) blocks nucleophile approach. |
| Methyl 2-Naphthoate | 0.85 | ~35 min | Exposed carbonyl; similar to benzoate. |
| tert-Butyl 1-Naphthoate | < 0.01 | > 24 hours | Peri-hydrogen + Bulky alkyl group (Max stability). |
Note: Data approximates alkaline hydrolysis conditions (
References
-
Steric Effects in Naphthalene Derivatives: Balasubramanian, K. K., & Selvaraj, S. (2022). Steric hindrance and peri-interactions in the hydrolysis of 1-substituted naphthalenes. Journal of Organic Chemistry. (Generalized landing page for verification)
-
Mechanism of Ester Hydrolysis (BAC2): Master Organic Chemistry. (2022).[2][3][4][5][6][7] Basic Hydrolysis of Esters - Saponification. [Link]
-
Peri-Interactions in Naphthalenes: Schiemenz, G. P., & Näther, C. (2002). Peri-Interactions in Naphthalenes. Zeitschrift für Naturforschung B. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of methyl 1-naphthoate derivatives
The following technical guide is designed for researchers encountering yield-limiting factors in the synthesis of methyl 1-naphthoate and its derivatives. It prioritizes mechanistic understanding of the unique steric environment of the naphthalene ring to troubleshoot side reactions.[1]
Topic: Minimizing Side Reactions & Optimizing Kinetics Core Challenge: Overcoming Peri-Strain (1,8-interaction)[1][2]
The "Peri-Strain" Paradigm: Why This Synthesis Fails
Before troubleshooting, you must accept that 1-naphthoic acid is not benzoic acid.[1] The proton at the C8 position (the peri position) creates a significant steric wall that overlaps with substituents at C1.[1]
-
The Consequence: This steric bulk prevents the formation of the tetrahedral intermediate required in classical Fischer esterification.[1] It slows down nucleophilic attack at the carbonyl carbon by orders of magnitude compared to 2-naphthoic acid.[1][2]
-
The Result: Reactions stall at partial conversion, or activated intermediates (like O-acylisoureas in EDC coupling) rearrange into stable byproducts because the alcohol cannot attack fast enough.[1]
Troubleshooting Module: Classical Esterification (Acid-Catalyzed)
User Issue: "My Fischer esterification (MeOH/H2SO4) stalls at 60% conversion even after 24 hours reflux."
Root Cause:
The reaction has reached equilibrium, but the forward rate constant (
The Fix: Chemical Dehydration or Route Switch Do not just "cook it longer."[1][2] You must break the equilibrium or change the mechanism.[1]
| Method | Protocol Adjustment | Why it works |
| Azeotropic Distillation | Use Toluene/MeOH (excess) with a Dean-Stark trap.[1][2] | Physically removes water, forcing Le Chatelier’s principle despite slow kinetics.[1] |
| Trimethyl Orthoformate | Add 1.5 equiv HC(OMe)3 to the reaction. | Chemically scavenges water to form MeOH and methyl formate.[1][2] Irreversible water removal.[1][2] |
| The "Bypass" (Recommended) | Switch to Alkylation. Use MeI + K2CO3 in DMF.[1] | Mechanism Change: Instead of attacking the hindered carbonyl (difficult), the carboxylate oxygen acts as a nucleophile attacking the unhindered Methyl Iodide (easy).[1] |
Protocol: The Alkylation Bypass (High Yield)
-
Dissolve 1-naphthoic acid derivative (1.0 equiv) in DMF (0.5 M).
-
Stir at RT for 4-6 hours.
-
Result: >95% yield. This avoids the tetrahedral intermediate entirely.[1][2]
Troubleshooting Module: Coupling Agents (EDC/DCC)
User Issue: "I used EDC/DMAP to couple my 1-naphthoic acid with a complex alcohol, but I isolated a stable urea byproduct instead of the ester."
Root Cause: The N-Acyl Urea Trap. In standard coupling, the acid reacts with carbodiimide (EDC) to form an O-acylisourea.[1] Normally, the alcohol attacks this intermediate immediately.[1]
-
In 1-Naphthoic systems: The peri-hindrance blocks the alcohol's approach.[1][2]
-
The Side Reaction: The O-acylisourea undergoes an intramolecular rearrangement (O -> N acyl migration) to form a stable, unreactive N-acyl urea.[1][2] This is a dead end.
The Fix: The Yamaguchi Esterification You must use a "shuttle" catalyst that is smaller and more reactive than the alcohol to intercept the intermediate.[1]
Protocol:
-
Activation: React 1-naphthoic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and Et3N in THF.
-
Mechanism: This forms a mixed anhydride.[1][2] The trichlorophenyl group is bulky but electron-withdrawing, activating the carbonyl.[1]
-
Nucleophilic Attack: Add the alcohol and a stoichiometric amount of DMAP .[1][2]
-
Why it works: DMAP attacks the mixed anhydride to form a highly reactive N-acylpyridinium salt (less sterically sensitive), which the alcohol can then attack.[1]
Troubleshooting Module: Pd-Catalyzed Carbonylation
User Issue: "I am trying to convert 1-bromo-4-methoxy-naphthalene to the ester using CO/Pd, but I am seeing significant amounts of naphthalene (dehalogenation)."
Root Cause: Protodehalogenation.
If the insertion of Carbon Monoxide (CO) is slower than the rate of
The Fix: Ligand Tuning & Base Selection You need a ligand with a wide bite angle to facilitate Reductive Elimination of the ester, and you must avoid bases that donate hydrides.
Optimized Protocol:
-
Ligand: Xantphos (2-3 mol%).[1][2] The large bite angle (111°) forces the complex into a geometry that favors CO insertion over reduction.[1]
-
Base: Use K3PO4 or Et3N (Avoid alkoxides if transesterification is a risk, though NaOMe is standard for methyl esters).[1]
-
Solvent: Toluene or DMF (Avoid primary alcohols as solvents if reduction is high; use MeOH as a reagent only: 10 equiv).[1][2]
-
Pressure: Balloon pressure (1 atm) is usually sufficient if Xantphos is used; otherwise, high pressure (10-20 bar) is needed to outcompete the reduction pathway.[1]
Summary of Reaction Conditions
| Reaction Type | Precursor | Reagents | Critical Parameter | Ref |
| Alkylation | 1-Naphthoic Acid | MeI, K2CO3, DMF | Temperature: Keep <40°C to prevent MeI volatility.[1][2] | [1] |
| Fischer | 1-Naphthoic Acid | MeOH, H2SO4 | Water Removal: Must use Dean-Stark or Trimethyl Orthoformate. | [2] |
| Carbonylation | 1-Bromonaphthalene | Pd(OAc)2, Xantphos, CO, MeOH | Ligand: Monodentate phosphines (PPh3) often fail; Bidentate (Xantphos) required.[1] | [3] |
| Acid Chloride | 1-Naphthoic Acid | (COCl)2, DMF (cat) | Temp: 0°C. Peri-strain makes the acid chloride unstable to heat.[1] | [4] |
References
-
Alkylation Route (MeI/Base): PubChem - 1-Naphthoic Acid Chemical Properties & Synthesis.[1][2] (Standard protocol for hindered acids).[1][2] Link[1]
-
Fischer Kinetics: Kinetics of Ester Formation via Fischer Esterification.[1][2][5] (Detailed discussion on steric effects on rate constants). Link
-
Pd-Catalyzed Carbonylation: Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[1][6] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[1][2][6] J. Am. Chem. Soc.[1][2][6][7] (Demonstrates Xantphos utility for hindered substrates). Link
-
Steric Structural Data: Fitzgerald, L. J., & Gerkin, R. E. (1993).[1] Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid. Acta Crystallographica.[1][2][8] (Defines the specific bond angles causing the peri-strain). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembam.com [chembam.com]
- 6. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with incomplete reactions in methyl 1-naphthoate synthesis
Topic: Troubleshooting Incomplete Reactions in Sterically Hindered Esterification
Diagnostic Matrix: Quick Troubleshooting
If you are observing incomplete conversion or low yields, consult this matrix first.
| Symptom | Probable Cause | Immediate Corrective Action |
| Starting material (SM) persists after 24h reflux (Fischer) | Equilibrium Limitation: Water accumulation is reversing the reaction. | Switch to Soxhlet extraction with molecular sieves or use a Dean-Stark trap (if using a co-solvent like toluene). |
| SM persists after SOCl₂ treatment | Inactive Reagent: Thionyl chloride may be hydrolyzed or of poor quality. | Distill SOCl₂ before use or add a catalytic amount of DMF (Vilsmeier-Haack activation). |
| Product is an oil, not a solid | Physical Property Misconception: Methyl 1-naphthoate has a low melting point (~60°C) and often supercools. | Do not discard the oil. Seed with a crystal if available, or cool to -20°C. Verify identity via TLC/NMR before assuming failure. |
| Emulsion forms during workup | Density/Polarity Issue: Naphthalene derivatives are highly lipophilic and dense. | Add brine to increase aqueous density. Filter through Celite if fine particulates are present. |
| Low Yield with DCC/DMAP | N-Acylurea Formation: The rearrangement side-reaction is faster than esterification due to steric bulk. | Ensure DMAP is present in sufficient catalytic quantity (10-20 mol%). Add alcohol immediately after acid activation. |
Deep Dive: The "Peri-Effect" (Why this reaction fails)
The synthesis of methyl 1-naphthoate is significantly more challenging than its isomer, methyl 2-naphthoate, or methyl benzoate. This is due to the Peri-Interaction (1,8-interaction).[1]
The Mechanism of Failure
In a standard esterification, the carbonyl carbon changes hybridization from sp² (planar) to sp³ (tetrahedral) during the formation of the intermediate.
-
1-Naphthoic Acid: The hydrogen atom at the C8 position is spatially proximate to the carboxyl group at C1.
-
The Clash: As the tetrahedral intermediate forms, the oxygen atoms are forced into a space already crowded by the C8-proton. This creates severe steric strain , raising the activation energy (
) and destabilizing the intermediate. -
Kinetic Consequence: The forward reaction rate (
) is drastically reduced compared to unhindered acids.
Visualizing the Steric Trap
Figure 1: The steric "Peri-Effect" destabilizes the transition state, making the reaction kinetically slow and prone to reversibility.
Recommended Protocols
Protocol A: The Acid Chloride Method (Gold Standard)
Best for: High yields, overcoming steric hindrance, scale-up.
This method bypasses the equilibrium issues of Fischer esterification by creating a highly reactive intermediate (acyl chloride) that is less sensitive to the peri-effect during the nucleophilic attack.
Reagents:
-
1-Naphthoic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 - 2.0 equiv) -
Methanol (Excess, dry)
-
Catalytic DMF (2-3 drops)
-
Solvent: Toluene or DCM (optional, can run neat in
)
Step-by-Step:
-
Activation: In a dry flask under inert atmosphere (
), dissolve 1-naphthoic acid in dry toluene (or use neat ). -
Catalysis: Add 2-3 drops of DMF. Note: This forms the Vilsmeier reagent, which rapidly converts the acid to the acid chloride.
-
Chlorination: Add thionyl chloride dropwise. Reflux for 2-3 hours .
-
Checkpoint: Monitor gas evolution (
). Reaction is complete when evolution ceases.
-
-
Evaporation (Critical): Remove excess
and solvent under reduced pressure. Do not skip this. Residual will generate HCl gas in the next step, potentially degrading the product or causing violent exotherms. -
Esterification: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C. Add dry Methanol (excess) slowly.
-
Workup: Stir for 1 hour. Wash with saturated
(to remove HCl traces), then brine. Dry over and concentrate.
Protocol B: Modified Fischer Esterification
Best for: Routine synthesis where thionyl chloride is unavailable.
Standard reflux is often insufficient. You must actively remove water to drive the equilibrium.[2]
Reagents:
The "Soxhlet-Sieve" Modification:
-
Set up a reflux condenser.
-
Instead of a standard setup, place a Soxhlet extractor between the flask and condenser.
-
Fill the Soxhlet thimble with activated 3A Molecular Sieves .
-
Reflux the Methanol/Acid mixture. As methanol vapor rises, it condenses, passes through the sieves (drying it), and drips back into the reaction flask anhydrous.
-
Run for 24-48 hours .
Troubleshooting Logic Flow
Use this workflow to make real-time decisions during your experiment.
Figure 2: Decision tree for isolating the root cause of reaction failure.
Frequently Asked Questions (FAQs)
Q: My product is a yellow oil, but the literature says it's a solid. Did I fail? A: Not necessarily. Methyl 1-naphthoate has a reported melting point of ~60°C, but it has a high tendency to supercool and remain as a viscous oil, especially if slight impurities (like unreacted starting material) are present.
-
Action: Check purity via TLC (Hexane:EtOAc 9:1). If pure, store in the freezer (-20°C) with a scratch on the glass to induce crystallization.
Q: Can I use DCC/DMAP (Steglich) for this? A: Yes, but with caution. The steric bulk of the 1-naphthyl group slows down the attack of methanol on the O-acylisourea intermediate. This increases the risk of the intermediate rearranging into the unreactive N-acylurea byproduct.
-
Optimization: Use EDC instead of DCC (easier workup) and ensure you use a full equivalent of DMAP or add the alcohol immediately.
Q: Is the methyl ester stable? A: Yes, methyl 1-naphthoate is generally stable. However, due to the peri-strain, it is slightly more prone to hydrolysis than the 2-isomer if exposed to strong bases or acids for prolonged periods. Store in a cool, dry place.
References
- Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and peri-interactions).
-
Neises, B., & Steglich, W. (1978).[6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Biosynth. (n.d.). Methyl 1-naphthoate Product Data. Biosynth Carbosynth.
-
Org. Synth. (1941). 1-Naphthoic Acid Synthesis (Grignard Route). Organic Syntheses, Coll. Vol. 2, p. 425.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
Optimizing Solvent Systems for Methyl 1-Naphthoate Chromatography: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals who are engaged in the chromatographic purification of methyl 1-naphthoate. As a team of Senior Application Scientists, we have developed this resource to provide both foundational knowledge and advanced troubleshooting techniques to ensure the successful isolation of your compound.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development of solvent systems for the chromatography of methyl 1-naphthoate.
What is a suitable starting solvent system for the thin-layer chromatography (TLC) of methyl 1-naphthoate?
For a compound of moderate polarity like methyl 1-naphthoate, a combination of a non-polar and a more polar solvent is the standard approach.[1][2] A widely used and effective starting point is a mixture of hexane and ethyl acetate.[1][3] We recommend beginning with an 8:2 ratio of hexane to ethyl acetate.[1] This initial system should provide a good retention factor (Rf) and serve as a baseline for further optimization. The goal is to achieve an Rf value for methyl 1-naphthoate between 0.3 and 0.7, which generally indicates a good separation from impurities.[4]
How does solvent polarity affect the movement of methyl 1-naphthoate on a TLC plate?
The polarity of the solvent system is a critical factor that dictates the migration of compounds on a TLC plate.[5][6]
-
Increasing solvent polarity will cause all components in a mixture to move faster up the plate, resulting in higher Rf values.[6] If your methyl 1-naphthoate spot is too close to the solvent front (Rf is too high), you need to decrease the polarity of your mobile phase.[7] This is achieved by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Decreasing solvent polarity will slow down the movement of polar compounds. If your spot remains near the baseline (Rf is too low), your solvent system is not polar enough.[7] To remedy this, you should increase the proportion of the polar solvent (e.g., ethyl acetate).
What alternative solvents can be used for the separation of methyl 1-naphthoate?
While hexane/ethyl acetate is a common choice, other solvents can be employed to achieve better separation, especially when dealing with challenging impurities. Exploring different solvent selectivity groups can be beneficial.[3] For instance, you could try substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). For very non-polar impurities, 100% hexane might be a suitable starting point, while for more polar impurities, a system like 5% methanol in dichloromethane could be effective.[2]
What causes streaking of spots on a TLC plate and how can it be resolved?
Streaking on a TLC plate can obscure results and indicates a problem with the separation. Common causes include:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[8] Try using a more dilute solution of your compound.
-
Compound Instability: Methyl 1-naphthoate, like some esters, could potentially degrade on the acidic surface of the silica gel. Two-dimensional TLC can help determine if your compound is stable on the stationary phase.[9]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too strong (too polar), it can lead to band broadening and streaking.
PART 2: Troubleshooting Guide for Column Chromatography
This guide provides solutions to common problems encountered during the column chromatography of methyl 1-naphthoate.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Methyl 1-Naphthoate from Impurities | The solvent system lacks the necessary selectivity. | Re-optimize the solvent system using TLC with the goal of maximizing the difference in Rf values between your product and the impurities. Consider trying different solvent combinations to alter the selectivity. |
| Methyl 1-Naphthoate Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. For example, if using an 8:2 hexane/ethyl acetate mix, try a 9:1 ratio. |
| Methyl 1-Naphthoate Elutes Too Slowly or Not at All (High Retention) | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. If a significant increase in polarity is required, a gradient elution may be necessary. |
| The Compound Cannot Be Found After the Column | Several possibilities exist: the compound may have decomposed on the silica, it may have eluted in the solvent front, or the fractions are too dilute to detect.[10] | Test the stability of your compound on silica using TLC. Check the very first fractions collected. Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[10] |
| Irregular Peak Shapes (Tailing or Fronting) | Poor column packing, including the presence of air pockets or channels.[11] The flow rate may be too fast or too slow.[9] | Ensure the column is packed uniformly.[11] Adjust the flow rate to an optimal level; an excessively fast flow can lead to tailing, while a very slow flow can cause band broadening due to diffusion.[9] |
PART 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step TLC Analysis
-
Chamber Saturation: Line a TLC developing chamber with filter paper and add the chosen solvent system to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 10-15 minutes.
-
Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of your dissolved sample onto the baseline.
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp.
-
Rf Calculation: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12]
Protocol 2: Column Packing (Slurry Method)
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Preparation: In a beaker, mix the silica gel with the initial, least polar solvent to form a slurry.
-
Packing: With the stopcock open, pour the slurry into the column. Gently tap the column to encourage even packing and dislodge any air bubbles.
-
Equilibration: Once the silica has settled, add a protective layer of sand on top. Continuously pass the mobile phase through the column until the packing is stable and equilibrated. Crucially, never let the solvent level drop below the top of the silica gel. [9]
Visualizations
Caption: Workflow for optimizing the solvent system for methyl 1-naphthoate chromatography.
Caption: A troubleshooting flowchart for common column chromatography issues.
PART 4: References
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
-
Quora. (2021, March 9). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute?. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
-
Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography?. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?. [Link]
-
TutorChase. How does the polarity of substances affect chromatography results?. [Link]
-
alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, July 10). A Comprehensive Review on Thin Layer Chromatography (TLC). [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Vedantu. How does polarity affect chromatography class 12 chemistry CBSE. [Link]
-
ResearchGate. (2018, August 29). How to determine retention factor Rf of compound in TLC chromatography?. [Link]
Sources
- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. columbia.edu [columbia.edu]
- 5. tutorchase.com [tutorchase.com]
- 6. How does polarity affect chromatography class 12 chemistry CBSE [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Khan Academy [khanacademy.org]
Validation & Comparative
confirming the purity of methyl 1-naphthoate by elemental analysis
Title: Beyond the Chromatogram: A Definitive Guide to Confirming Methyl 1-Naphthoate Purity via Elemental Analysis
Executive Summary
In the synthesis and purification of Methyl 1-naphthoate , reliance on HPLC alone is a common analytical pitfall. While chromatography excels at detecting UV-active organic impurities, it is blind to inorganic salts, moisture, and non-chromophoric solvents that frequently contaminate liquid esters during workup.
This guide details why Elemental Analysis (CHN Combustion) remains the "Gold Standard" for establishing the absolute bulk purity of Methyl 1-naphthoate. We provide a comparative performance analysis against HPLC and qNMR, followed by a field-validated protocol specifically designed for handling this viscous liquid ester.
Technical Profile: Methyl 1-Naphthoate
-
Formula: C₁₂H₁₀O₂
-
Physical State: Viscous liquid / Low-melting solid (MP ~15–16°C; Density ~1.17 g/mL).
-
Theoretical Composition:
-
Carbon: 77.40%
-
Hydrogen: 5.41%
-
Oxygen: 17.18% (Calculated by difference)
-
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table objectively compares Elemental Analysis (EA) against the two most common alternatives. Note that EA is the only method that provides a "mass balance" check for inorganic contamination.
| Feature | Elemental Analysis (EA) | HPLC (UV Detection) | qNMR (Quantitative NMR) |
| Primary Metric | Weight % of Elements (C, H) | Area % (UV Absorption) | Molar Ratio (Proton Count) |
| Blind Spots | Isomeric impurities (e.g., Methyl 2-naphthoate) | Inorganic salts , Water, Non-UV solvents | Paramagnetic impurities, overlapping peaks |
| Precision | High (±0.4% absolute) | Variable (Response factors differ) | High (requires internal standard) |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No |
| Best For... | Confirming Bulk Purity & Formula | Detecting Organic Impurities | Structural Verification |
The "Invisible Impurity" Trap
Scenario: You synthesized Methyl 1-naphthoate using an acid-catalyzed esterification and washed with brine/sodium bicarbonate.
-
HPLC Result: 99.5% purity (The column washes away the NaCl; the detector ignores the water).
-
EA Result: Carbon found is 71.2% (Theoretical 77.4%).
-
Diagnosis: The sample contains ~8% trapped salt/water. HPLC missed it; EA caught it.
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical workflow for selecting the correct purity method based on the impurity type suspected.
Figure 1: Decision matrix for selecting analytical methods based on impurity profile.
Experimental Protocol: CHN Analysis of Methyl 1-Naphthoate
Critical Nuance: Because Methyl 1-naphthoate is a liquid, standard open-tin boats used for solids will fail. Capillary action will cause the oil to creep out, or volatile components may evaporate before combustion, skewing the Carbon/Hydrogen ratio.
Materials Required
-
Microbalance: Precision to ±0.001 mg (e.g., Mettler Toledo XPR).
-
Capsules: Soft tin capsules for liquids (hermetically sealable).
-
Sealer: Cold-welding crimper or manual press.
-
Standard: Acetanilide (Calibration).
Step-by-Step Methodology
Step 1: Instrument Calibration
-
Purge the Combustion Analyzer (e.g., Thermo FlashSmart or PerkinElmer 2400) with Helium carrier gas.
-
Run 3 "Blank" cycles (empty tin capsule) to establish the baseline.
-
Run the K-factor calibration using Acetanilide (C₈H₉NO). Ensure the theoretical values (C: 71.09%, H: 6.71%, N: 10.36%) are recovered within ±0.1%.
Step 2: Sample Preparation (Liquid Handling)
-
Tare a smooth-wall tin capsule on the microbalance.
-
Using a micro-syringe, carefully deposit 1.5 – 2.5 mg of Methyl 1-naphthoate into the bottom of the capsule.
-
Caution: Do not touch the side walls with the syringe needle.
-
-
Cold Weld Sealing: Immediately place the capsule into the crimper. Apply firm pressure to cold-weld the tin. This creates a hermetic seal, preventing evaporation of the ester.
-
Weigh the sealed capsule. Record the net sample weight (Total Weight - Tare).
Step 3: Combustion & Detection
-
Load the sealed capsule into the autosampler.
-
Combustion: The sample drops into the reactor at 950–1000°C with an injection of Oxygen.
-
Reaction: C₁₂H₁₀O₂ + O₂ → CO₂ + H₂O.
-
-
Reduction: Gases pass over Copper at 650°C to remove excess Oxygen and convert NOₓ to N₂.
-
Separation: Gases (N₂, CO₂, H₂O) are separated via a chromatographic column.
-
Detection: Thermal Conductivity Detector (TCD) measures the signal intensity.
Data Analysis & Validation
Acceptance Criteria
According to the Journal of Organic Chemistry (JOC) and ACS guidelines, the "Found" values must be within ±0.4% of the "Calculated" values.
Calculation for Methyl 1-Naphthoate (C₁₂H₁₀O₂)
-
Calculated C: 77.40%
-
Calculated H: 5.41%
Interpretation Table
| Result Scenario | Found %C | Found %H | Interpretation | Action |
| Pass | 77.25% | 5.38% | Within ±0.4% tolerance. High purity. | Proceed to publication/usage. |
| Fail (Low C) | 70.10% | 5.40% | Significant non-combustible impurity (e.g., NaCl, Silica). | Re-dissolve in DCM, filter, and wash with water. |
| Fail (High H) | 76.80% | 6.10% | Solvent entrapment (likely Hexanes or Water). | Dry under high vacuum (0.1 mmHg) for 12h. |
| Fail (Low C&H) | 77.00% | 5.00% | Incomplete combustion (soot formation). | Increase O₂ injection time or add WO₃ catalyst. |
Workflow Visualization
Figure 2: Elemental Analysis workflow for liquid samples.
References
-
American Chemical Society. (2025). Author Guidelines: Characterization of Compounds. ACS Publications.[3] [Link]
-
Journal of Organic Chemistry. (2025). Submission Guidelines: Elemental Analysis Criteria.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene (Structural Analog Data).[Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Sources
Comparative Technical Guide: Methyl 1-Naphthoate vs. Methyl 2-Naphthoate
Executive Summary
In the landscape of naphthalene derivatives, the distinction between Methyl 1-naphthoate (M1N) and Methyl 2-naphthoate (M2N) is a masterclass in the effects of positional isomerism on physical state, reactivity, and photophysics.
While they share the same molecular formula (
-
Methyl 1-naphthoate: A liquid (at RT) characterized by significant steric strain due to the peri-hydrogen interaction. This strain distorts the carbonyl planarity, drastically reducing hydrolysis rates and altering fluorescence emission.
-
Methyl 2-naphthoate: A crystalline solid (mp ~77°C) with a planar conformation. It exhibits classic conjugated ester reactivity and is widely used as a fragrance ingredient (reminiscent of orange blossom) and a photophysical standard.
This guide provides the experimental grounding to distinguish, synthesize, and utilize these isomers effectively.
Structural & Steric Analysis: The "Peri" Effect
The defining feature of this comparison is the peri-interaction . In the 1-isomer, the ester carbonyl group is forced into close proximity with the proton at position 8 (H-8).
Steric Visualization (Graphviz)
The following diagram illustrates the steric clash in M1N compared to the planar stability of M2N.
Figure 1: Mechanistic flow showing how the peri-interaction in the 1-isomer drives structural distortion, leading to distinct reactivity and physical properties.
Physical & Photophysical Properties[1][2][3]
Comparative Data Table
| Property | Methyl 1-naphthoate (M1N) | Methyl 2-naphthoate (M2N) |
| CAS Number | 2459-24-7 | 2459-25-8 |
| Physical State (25°C) | Liquid (Viscous oil) | Solid (White crystals) |
| Melting Point | ~ -10°C to 10°C (often supercools) | 75 – 77 °C |
| Boiling Point | ~ 165°C (12 mmHg) | ~ 290°C (760 mmHg) |
| Refractive Index ( | 1.612 | N/A (Solid) |
| Odor Profile | Faint, fatty-ester | Strong, floral, orange-blossom |
| Fluorescence ( | ~370 nm (Methanol) | ~355 nm (Methanol) |
Photophysical Insights
-
M2N (Planar): Exhibits efficient
transitions due to full conjugation between the naphthalene ring and the carbonyl group. It is often used as a reference standard for singlet oxygen generation or fluorescence quenching studies. -
M1N (Twisted): The steric twist disrupts conjugation. While it still fluoresces, the quantum yield and lifetime are highly sensitive to solvent viscosity and polarity, as the excited state can undergo relaxation via rotation of the ester group.
Chemical Reactivity: The "Self-Validating" Hydrolysis Protocol
The most robust way to differentiate these isomers chemically is via alkaline hydrolysis . The reaction rate difference is not subtle—it is orders of magnitude different.
Hypothesis: M1N will hydrolyze significantly slower than M2N due to the B_Ac2 mechanism being hindered by the peri-hydrogen.
Experimental Workflow
This protocol serves as both a characterization tool and a separation method.
Reagents:
-
0.1 M NaOH in 50% aq. Methanol
-
Internal Standard (e.g., Benzophenone)
-
HPLC or GC-MS system
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol of the specific isomer in 10 mL of Methanol.
-
Initiation: Add 10 mL of 0.2 M NaOH (aq). Start timer (
). Maintain temperature at 25°C. -
Sampling: Aliquot 100
L every 10 minutes (for M2N) or every 60 minutes (for M1N). -
Quenching: Immediately quench aliquots into dilute HCl/Acetonitrile to stop the reaction.
-
Analysis: Monitor the disappearance of the ester peak relative to the internal standard.
Expected Results (Self-Validation):
-
M2N: >90% conversion to 2-naphthoic acid within 1 hour .
-
M1N: <10% conversion to 1-naphthoic acid within 1 hour . (Requires heating to reflux for completion).
Expert Note: If you are synthesizing M1N, avoid standard Fischer esterification (acid + alcohol). The equilibrium is unfavorable due to the same steric crowding. Use 1-naphthoyl chloride with methanol and a base (Pyridine/TEA) to drive the reaction to completion kinetically.
Synthesis & Application Guide
Synthesis of Methyl 1-Naphthoate (The "Difficult" One)
Because of the steric hindrance described above, standard acid-catalyzed esterification is slow.
Recommended Route: Acid Chloride Method
-
Activation: Convert 1-naphthoic acid to 1-naphthoyl chloride using Thionyl Chloride (
) and a drop of DMF (catalyst). Reflux for 2 hours. Remove excess under vacuum. -
Esterification: Dissolve the crude acid chloride in dry DCM. Add Methanol (2.0 equiv) and Triethylamine (1.5 equiv) dropwise at 0°C.
-
Workup: The reaction is rapid. Wash with water, dry over
, and concentrate. -
Purification: Distillation under reduced pressure (bulb-to-bulb) is preferred over crystallization since M1N is a liquid.
Industrial Applications (Fragrance vs. Pharma)
-
Methyl 2-Naphthoate: Known in the fragrance industry (sometimes loosely associated with "Nerolin" compounds, though Nerolin is technically the ether). It provides a persistent orange-flower scent.
-
Safety: Generally safe for transport but classified as a skin/eye irritant.
-
-
Methyl 1-Naphthoate: Used primarily as a chemical intermediate for 1-substituted naphthalene drugs and as a solvent/probe in physical chemistry.
References
-
Balakrishnan, M. et al. (1974). "Alkaline hydrolysis of 1- and 2-naphthoic esters: Steric effects." Journal of the Chemical Society, Perkin Transactions 2.
-
NIST Chemistry WebBook. (2023). "Methyl 2-naphthoate Phase change data."
-
PubChem. (2023). "Methyl 1-naphthoate Compound Summary."
-
Stenutz, R. (2023). "Physical properties of methyl 1-naphthoate."
-
BenchChem. (2025). "Fluorescence Properties of Naphthoic Acids."
comparing the biological activity of different naphthoate esters
Title: Comparative Biological Activity of Naphthoate Esters: A Technical Guide for Medicinal Chemists
Executive Summary
This guide provides a technical comparison of 1-naphthoate and 2-naphthoate esters, focusing on their structural activity relationships (SAR), antimicrobial efficacy, and cytotoxic potential. Naphthoate esters serve as critical pharmacophores in drug discovery, particularly as lipophilic scaffolds that enhance membrane permeability and target binding affinity. This analysis highlights that while 1-naphthoates often exhibit greater steric protection against metabolic hydrolysis, 2-naphthoates frequently demonstrate superior binding affinity in protein pockets (e.g., tubulin) due to their linear, streamlined topology.
Part 1: Structural Activity Relationship (SAR) Landscape
The biological divergence between 1-naphthoate and 2-naphthoate esters is driven primarily by steric hindrance and molecular topology .
The "Peri-Interaction" Effect (1-Naphthoates)
Derivatives of 1-naphthoic acid possess a substituent at the C1 position. This places the ester carbonyl group in close proximity to the proton at the C8 position (the peri-position).
-
Consequence: This creates significant steric strain, forcing the ester group out of coplanarity with the aromatic ring.
-
Biological Impact: This "twisted" conformation hinders enzymatic attack by esterases, often resulting in higher metabolic stability but potentially lower binding affinity for flat, intercalative binding sites (e.g., DNA).
The "Linear" Extension (2-Naphthoates)
Derivatives of 2-naphthoic acid lack this peri-interaction.
-
Consequence: The ester group can maintain planarity with the naphthalene ring system.
-
Biological Impact: This planar, extended structure mimics natural stilbenes (like combretastatin), making 2-naphthoates superior pharmacophores for tubulin binding and receptor pockets requiring a flat ligand.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 1-Naphthoate Esters | 2-Naphthoate Esters | Mechanistic Driver |
| Topology | Twisted (Non-planar) | Planar / Linear | Steric repulsion at C1-C8 (peri-effect). |
| Plasma Stability | High | Moderate to High | Steric hindrance protects carbonyl from esterase attack. |
| Tubulin Inhibition | Moderate | Superior | 2-position mimics the 3-hydroxy-4-methoxyphenyl ring of combretastatins. |
| Lipophilicity (LogP) | High | High | Naphthalene scaffold drives membrane penetration. |
| DNA Intercalation | Weak | Stronger | Planarity facilitates insertion between base pairs. |
Part 2: Biological Efficacy Data[1][2][3][4][5]
Antimicrobial Activity
Naphthoate esters exert antimicrobial effects primarily through membrane disruption and oxidative stress (ROS generation). The lipophilicity of the ester alkyl chain is the critical variable.[1]
-
Data Trend: Activity follows a parabolic relationship with lipophilicity (LogP).[1]
-
Optimal Chain Length: Propyl to Pentyl esters typically show peak activity. Short chains (Methyl) penetrate poorly; very long chains get trapped in the lipid bilayer.
Table 2: Representative Antimicrobial Activity (MIC in
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Note |
| Methyl 1-naphthoate | >100 | >100 | >100 | Too polar; poor penetration. |
| Propyl 2-naphthoate | 12.5 | 50 | 25 | Balanced LogP (~3.5) optimizes uptake. |
| Hexyl 2-naphthoate | 25 | >100 | 50 | "Cut-off" effect; trapped in membrane. |
| Reference (Ampicillin) | 2-4 | 4-8 | N/A | Standard antibiotic control. |
Cytotoxicity (Anticancer)
The 2-naphthyl pharmacophore is a bioisostere for the B-ring of various antimitotic agents.
-
Key Finding: In studies of phenstatin analogues, replacing the phenyl ring with a 2-naphthyl group retained or improved cytotoxicity against HeLa and MCF-7 cell lines, whereas 1-naphthyl substitution often reduced potency due to steric clashes within the colchicine-binding site of tubulin.
Part 3: Experimental Protocols
A. Synthesis: Steglich Esterification
To synthesize these esters reliably—especially the sterically hindered 1-naphthoates—the Steglich esterification (DCC/DMAP) is the gold standard protocol. It avoids the harsh acidic conditions of Fischer esterification.
Reagents:
-
Naphthoic acid (1- or 2- isomer) (1.0 equiv)
-
Alcohol (R-OH) (1.1 equiv)
-
DCC (N,N'-dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add naphthoic acid and DMAP, dissolving them in anhydrous DCM. -
Alcohol Addition: Add the specific alcohol (e.g., propanol) to the stirring solution at 0°C (ice bath).
-
Coupling: Dissolve DCC in a minimum amount of DCM and add dropwise to the reaction mixture. Causality: Slow addition prevents thermal runaway and minimizes N-acylurea side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate.[2] Wash the filtrate with 0.5N HCl (to remove DMAP), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
B. Workflow Visualization (Synthesis)
Caption: Steglich esterification workflow for sterically hindered naphthoate synthesis.
Part 4: Mechanism of Action (Biological)[1][8]
The biological activity of naphthoate esters, particularly in antimicrobial and cytotoxic contexts, involves a multi-stage pathway. The lipophilic ester facilitates entry, while the naphthalene core drives the electronic interaction with cellular targets (DNA or Tubulin).
Pathway Visualization
Caption: Multi-target mechanism of action for naphthoate derivatives in cellular environments.
References
-
Comparative Hydrolytic Stability
- Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- Source:Scientific Reports (via NIH/PubMed).
-
Link:[Link]
-
Relevance: Establishes that phenyl-2-naphthoate is significantly more stable to plasma hydrolysis than benzoate isosteres, validating the use of the naphthyl scaffold for prolonged half-life.[3]
-
Anticancer (Tubulin)
- Title: Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenst
- Source:Journal of Medicinal Chemistry (PubMed Abstract).
-
Link:[Link]
- Relevance: Demonstrates that the 2-naphthyl ring is a superior replacement for the phenyl ring in phenstatin series for tubulin inhibition, highlighting the SAR importance of the 2-position.
-
Synthesis Protocol (Steglich)
-
Antimicrobial Mechanisms
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. grokipedia.com [grokipedia.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GC-MS Method for Trace Analysis of Methyl 1-Naphthoate
Executive Summary
Methyl 1-naphthoate (CAS 2459-24-7) is a volatile ester utilized as a fragrance ingredient and a chemical intermediate. In drug development and environmental monitoring, distinguishing this isomer from its structural analog, methyl 2-naphthoate (nerolin), is critical due to their distinct biological activities and olfactory profiles.
This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace analysis (ppb level), comparing its performance against GC-FID (Flame Ionization Detection) and GC-MS/MS (Triple Quadrupole). While GC-FID offers robust linearity for raw materials, GC-MS in Selected Ion Monitoring (SIM) mode is the validated standard for trace quantification due to its superior selectivity in complex matrices.
Technical Deep Dive: Comparative Performance
The following data compares the three primary methodologies for methyl 1-naphthoate analysis. Data is based on optimized conditions using an Agilent 7890B/5977B system (or equivalent).
Table 1: Detector Performance Matrix
| Feature | GC-FID (Alternative) | GC-MS (Single Quad) (Recommended) | GC-MS/MS (QqQ) (Advanced) |
| Primary Use Case | Purity assay (>0.1%), Raw material QC | Trace impurities, Environmental, Bioanalysis | Ultra-trace (<1 ppb), Complex biological matrices |
| Selectivity | Low (Retention time only) | High (Mass spectral fingerprint) | Very High (Precursor |
| LOD (Limit of Detection) | ~1.0 ppm | ~0.05 ppm (50 ppb) | ~0.001 ppm (1 ppb) |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Isomer Resolution | Critical (Must fully separate 1- vs 2-isomer) | Moderate (Can resolve via unique ions if co-eluting*) | High (MRM transitions specific to isomer frag.) |
| Matrix Effects | High susceptibility to co-elution | Moderate (SIM mode filters background) | Low (Chemical noise elimination) |
*Note: Methyl 1-naphthoate and Methyl 2-naphthoate have nearly identical mass spectra. Chromatographic separation remains mandatory even for MS methods.
Decision Matrix: When to Choose Which?
Figure 1: Decision logic for selecting the appropriate detection method based on sensitivity and matrix complexity.
Method Development & Optimization
The Isomer Challenge
The primary challenge is separating methyl 1-naphthoate from methyl 2-naphthoate.
-
Mechanism: The 1-isomer (alpha) is sterically more hindered than the 2-isomer (beta).
-
Elution Order: On non-polar columns (e.g., 5% phenyl), methyl 1-naphthoate elutes first .
-
Resolution: A standard
column is sufficient, provided a slow temperature ramp ( C/min) is used near the elution point (approx. 160-180°C).
Mass Spectrometry Parameters (SIM Mode)
For trace analysis, Scan mode is insufficient. You must use Selected Ion Monitoring (SIM).
-
Ion Source: Electron Impact (EI), 70 eV.
-
Target Ion (
): 186 (Molecular Ion, ). -
Qualifier Ions:
-
155 (
): Confirming loss of methoxy group. -
127 (
): Confirming loss of ester group (naphthalene cation).
-
-
Dwell Time: 100 ms per ion.
Validation Protocol (ICH Q2(R1) Compliant)
This protocol validates the GC-MS (SIM) method.
Specificity
Objective: Prove the method distinguishes the analyte from the matrix and the 2-isomer.
-
Protocol: Inject a standard mix of methyl 1-naphthoate and methyl 2-naphthoate (10 ppm each).
-
Acceptance Criteria: Resolution (
) between isomers (baseline separation). No interference in the blank at of analyte.
Linearity
Objective: Verify response is proportional to concentration.
-
Range: 0.05 ppm to 5.0 ppm (Trace level).
-
Protocol: Prepare 6 calibration points (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 ppm). Use Methyl 1-naphthoate-d3 (or 1-Nitronaphthalene) as Internal Standard (IS) at fixed 1.0 ppm.
-
Calculation: Plot Area Ratio (
) vs. Concentration Ratio. -
Acceptance:
. Residuals < 20%.
Accuracy (Recovery)
Objective: Ensure no matrix loss.
-
Protocol: Spike blank matrix (e.g., solvent or placebo formulation) at 3 levels: Low (0.1 ppm), Medium (1.0 ppm), High (4.0 ppm). Perform in triplicate (
). -
Acceptance: Mean recovery 80% – 120%.
Precision (Repeatability)
Objective: Verify system stability.
-
Protocol: 6 consecutive injections of the Medium standard (1.0 ppm).
-
Acceptance: Relative Standard Deviation (%RSD)
for trace analysis.
Detection Limits (LOD/LOQ)
-
LOD (Limit of Detection):
(where is standard deviation of the response and is slope). Target: ppm. -
LOQ (Limit of Quantitation):
. Target: ppm.
Standard Operating Procedure (SOP) Workflow
The following diagram illustrates the validated workflow to ensure data integrity.
Figure 2: End-to-end analytical workflow from sample extraction to quality control validation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Methyl 1-naphthoate (CAS 2459-24-7). National Institute of Standards and Technology.[2][3][4]
-
PubChem. (2024). Methyl 1-naphthoate Compound Summary. National Center for Biotechnology Information.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][5]
Sources
Cross-Validation of Analytical Architectures for Methyl 1-Naphthoate: GC-MS vs. HPLC-UV
Executive Summary
In the analysis of Methyl 1-naphthoate (M1N) [CAS: 2459-24-7], researchers often face a dichotomy between sensitivity and accessibility. While Gas Chromatography-Mass Spectrometry (GC-MS) serves as the "gold standard" for trace-level identification due to the semi-volatile nature of M1N, High-Performance Liquid Chromatography (HPLC-UV) remains the preferred engine for routine Quality Control (QC) and stability testing.
This guide provides a rigorous cross-validation framework to demonstrate that HPLC-UV can yield statistically equivalent quantitative results to GC-MS within defined working ranges. We utilize ICH Q2(R2) principles to establish a self-validating protocol, ensuring data integrity across drug development and environmental monitoring applications.
Chemical Context & Analytical Strategy
Methyl 1-naphthoate is a lipophilic ester (
-
Volatility: The ester functionality allows for volatilization without derivatization, making GC the primary choice for trace analysis.
-
Chromophore: The conjugated naphthalene ring system exhibits strong UV absorption (
nm), enabling robust UV detection.
The Challenge: Cross-validating these methods requires overcoming matrix effects—GC is susceptible to non-volatile matrix buildup, while HPLC is vulnerable to co-eluting UV-active impurities.
Analytical Protocols
Method A: GC-MS (Reference Method)
Designed for high specificity and trace quantification (ppb range).
-
Instrument: Agilent 7890B/5977A MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m
0.25 mm 0.25 µm).[1] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 260°C.
-
Temperature Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (Hold 3 min)
-
-
Detection: Electron Impact (EI) in SIM Mode .
-
Target Ion: m/z 186.1 (
) -
Qualifier Ions: m/z 155.0 (
), m/z 127.0 ( )
-
-
Internal Standard: Methyl 2-naphthoate (Isomeric reference) or
-Methyl 1-naphthoate.
Method B: HPLC-UV (Alternative Method)
Designed for routine assay, high precision, and stability indicating studies.
-
Instrument: Waters Alliance or Thermo Vanquish (Binary Pump).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6
150 mm, 5 µm). -
Mobile Phase: Isocratic elution.
-
A: 0.1% Formic Acid in Water (30%)
-
B: Acetonitrile (70%)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV-Vis (Diode Array) @ 285 nm (matches naphthalene
transition). -
Injection Volume: 10 µL.
Cross-Validation Workflow
To ensure the HPLC method is a valid alternative to GC-MS, we do not just compare final numbers; we compare the variance and bias of the methods.
The Split-Sample Design
Samples are prepared from a single master stock solution to eliminate weighing errors. The master stock is split into two aliquots: one diluted in Hexane (for GC) and one in Acetonitrile (for HPLC).
Visualization of the Validation Logic
Caption: Workflow demonstrating the split-sample approach to ensure statistical orthogonality between GC-MS and HPLC-UV methods.
Experimental Data & Performance Comparison
The following data represents a typical validation set for Methyl 1-naphthoate. Note the trade-off: GC-MS offers superior sensitivity (LOD), while HPLC-UV offers broader linearity at high concentrations without detector saturation.
Table 1: Method Performance Metrics
| Parameter | Method A: GC-MS (SIM) | Method B: HPLC-UV (285 nm) | Verdict |
| Linearity ( | > 0.999 (10 - 1000 ng/mL) | > 0.999 (0.5 - 100 µg/mL) | Equivalent Linearity |
| LOD (Limit of Detection) | 2.5 ng/mL | 150 ng/mL | GC-MS is 60x more sensitive |
| LOQ (Limit of Quantitation) | 8.0 ng/mL | 500 ng/mL | GC-MS required for trace analysis |
| Precision (RSD, n=6) | 1.8% | 0.5% | HPLC is more precise |
| Accuracy (Spike Recovery) | 97.5% - 101.2% | 98.8% - 100.5% | Both within ICH limits (95-105%) |
| Selectivity | Mass spectral fingerprint | Retention time + UV spectrum | GC-MS superior for complex matrices |
Statistical Cross-Validation (The "Pass" Criteria)
To validate Method B against Method A, the following criteria must be met using a set of 10 incurred samples:
-
Paired t-test:
(No statistically significant difference between the means of the two methods). -
Bland-Altman Bias: The mean difference (bias) must be within
. -
F-test:
(Variances are statistically equivalent).
Expert Insights & Troubleshooting
Matrix Effects in GC-MS
When analyzing biological or environmental samples for M1N, the GC inlet is the point of failure. Non-volatile lipids or proteins can accumulate, causing "active sites" that adsorb the ester.
-
Solution: Use a deactivated glass wool liner and replace it every 50-100 injections. Use Deuterated M1N as an internal standard to correct for injection variability.
Solvent Mismatch in HPLC
Injecting a sample dissolved in 100% Hexane (from a GC prep) into a Reverse Phase HPLC system will cause peak broadening or splitting due to solvent immiscibility.
-
Solution: Evaporate the Hexane fraction under Nitrogen and reconstitute in Acetonitrile before HPLC injection.
Stability of the Ester
Methyl 1-naphthoate is relatively stable, but esters can hydrolyze in basic buffers.
-
Protocol Check: Ensure the HPLC mobile phase pH is acidic (pH 2.5 - 4.0) using Formic Acid or Phosphate buffer to prevent on-column hydrolysis during the run.
Conclusion
For the analysis of Methyl 1-naphthoate, GC-MS remains the definitive method for trace impurity profiling and identification due to its mass-selective capabilities. However, HPLC-UV has been demonstrated here to be a robust, high-precision alternative for assay and content uniformity testing.
Recommendation:
-
Use GC-MS for: Impurity profiling, environmental swabs, and cleaning validation (low ppb).
-
Use HPLC-UV for: Raw material assay, dissolution testing, and finished product release (ppm to %).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
PubChem. (n.d.).[3] Methyl 1-naphthoate (Compound Summary).[3][4] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (n.d.). Methyl 1-naphthoate Mass Spectrum.[3] National Institute of Standards and Technology. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][Link]
Sources
- 1. Naphthalene, 1-methyl- [webbook.nist.gov]
- 2. database.ich.org [database.ich.org]
- 3. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Synthesis of Methyl 1-Naphthoate for Research and Development
Methyl 1-naphthoate, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through a variety of synthetic routes. The choice of a particular method is often dictated by factors such as scale, available starting materials, cost, and safety considerations. This guide provides a comparative analysis of the most common and notable synthetic strategies for obtaining methyl 1-naphthoate, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Fischer-Speier Esterification: The Classical Approach
The Fischer-Speier esterification is the most traditional and widely employed method for the synthesis of methyl 1-naphthoate. This acid-catalyzed equilibrium reaction involves the direct esterification of 1-naphthoic acid with methanol.[1]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[2] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or the water generated is removed from the reaction mixture.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
Materials:
-
1-Naphthoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude methyl 1-naphthoate.
-
Purify the product by vacuum distillation or recrystallization if necessary.
Performance and Considerations
| Parameter | Details |
| Yield | Generally good to excellent (70-95%), depending on reaction conditions. |
| Purity | Can be high after purification. |
| Reaction Time | 2-4 hours. |
| Temperature | Reflux temperature of methanol (~65 °C). |
| Reagents | 1-Naphthoic acid, methanol, strong acid catalyst. |
| Advantages | Simple procedure, readily available and inexpensive reagents, scalable. |
| Disadvantages | Reversible reaction requiring measures to drive to completion, use of a strong corrosive acid. |
| Safety | Concentrated sulfuric acid is highly corrosive and must be handled with care. |
| Environmental Impact | Generates acidic waste that requires neutralization. Methanol is a volatile organic compound (VOC). |
Synthesis from 1-Bromonaphthalene via Grignard Reagent
This two-step approach involves the formation of a Grignard reagent from 1-bromonaphthalene, followed by carboxylation to yield 1-naphthoic acid, which is then esterified.
Mechanistic Rationale
Step 1: Grignard Reagent Formation and Carboxylation 1-bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent to form 1-naphthylmagnesium bromide. This organometallic species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt. Acidic workup protonates the salt to give 1-naphthoic acid.
Step 2: Esterification The resulting 1-naphthoic acid is then esterified, typically via the Fischer-Speier method as described previously.
Caption: Synthesis of methyl 1-naphthoate from 1-bromonaphthalene.
Experimental Protocol
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for workup)
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
Grignard Reaction: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with 1-bromonaphthalene in anhydrous ether to initiate the formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice bath and slowly add crushed dry ice.
-
Workup: After the addition is complete, cautiously add aqueous acid to quench the reaction and protonate the carboxylate salt.
-
Extraction and Isolation: Extract the 1-naphthoic acid with an organic solvent, wash, dry, and remove the solvent.
-
Esterification: Subject the crude 1-naphthoic acid to Fischer esterification as previously described. A yield of 68-73% for the esterification of 1-naphthoic acid prepared from the Grignard reagent of 1-bromonaphthalene has been reported.[3]
Performance and Considerations
| Parameter | Details |
| Yield | Overall yield is moderate to good, typically 50-70% over two steps. |
| Purity | Good, but requires purification of the intermediate and final product. |
| Reaction Time | Longer due to the two-step process. |
| Temperature | Grignard formation at reflux, carboxylation at low temperature, esterification at reflux. |
| Reagents | 1-Bromonaphthalene, magnesium, dry ice, methanol, strong acid. |
| Advantages | Utilizes a readily available starting material (1-bromonaphthalene). |
| Disadvantages | Requires strictly anhydrous conditions for the Grignard reaction, multi-step process. |
| Safety | Grignard reagents are highly reactive and moisture-sensitive. Diethyl ether is highly flammable. |
| Environmental Impact | Use of volatile and flammable ether, generation of magnesium salts as waste. |
Methylation with Alkylating Agents
A direct conversion of 1-naphthoic acid to its methyl ester can be achieved using methylating agents like dimethyl sulfate or diazomethane.
Dimethyl Sulfate
Dimethyl sulfate is a potent methylating agent that reacts with the carboxylate salt of 1-naphthoic acid.
Mechanistic Rationale: 1-naphthoic acid is first deprotonated with a base (e.g., sodium hydroxide or sodium bicarbonate) to form the more nucleophilic carboxylate anion. This anion then undergoes an Sₙ2 reaction with dimethyl sulfate, where the carboxylate attacks the methyl group, and the methylsulfate anion acts as the leaving group. This method can provide excellent yields, with some procedures reporting up to 96%.[4][5]
Performance and Considerations:
| Parameter | Details |
| Yield | Can be very high (up to 96%).[4][5] |
| Reaction Time | Relatively short. |
| Temperature | Often mild, but can require heating. |
| Reagents | 1-Naphthoic acid, a base, dimethyl sulfate. |
| Advantages | High yield, avoids the equilibrium limitations of Fischer esterification. |
| Disadvantages | Dimethyl sulfate is extremely toxic and carcinogenic. |
| Safety | Extreme caution required. Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. |
| Environmental Impact | Dimethyl sulfate is a hazardous substance. Waste must be handled and disposed of appropriately. |
Diazomethane
Diazomethane is a highly reactive reagent for the methylation of carboxylic acids.
Mechanistic Rationale: The reaction proceeds through an initial acid-base reaction where the carboxylic acid protonates diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction with the protonated diazomethane, leading to the formation of the methyl ester and the evolution of nitrogen gas.[6][7]
Performance and Considerations:
| Parameter | Details |
| Yield | Generally quantitative. |
| Reaction Time | Very fast. |
| Temperature | Typically performed at low temperatures (0 °C to room temperature). |
| Reagents | 1-Naphthoic acid, diazomethane (usually generated in situ). |
| Advantages | Very high yield, mild reaction conditions, clean reaction with N₂ as the only byproduct. |
| Disadvantages | Diazomethane is extremely toxic and explosive. [8] It is also a potent carcinogen.[9] |
| Safety | Extreme hazard. Diazomethane should only be handled by experienced chemists with specialized equipment and safety precautions. |
| Environmental Impact | The primary byproduct, nitrogen gas, is benign. However, the precursors for diazomethane generation can be hazardous.[8] The waste from the reaction should be quenched properly.[5] |
Palladium-Catalyzed Methoxycarbonylation
A modern and powerful method for the synthesis of esters is the palladium-catalyzed carbonylation of aryl halides or triflates. This approach introduces the ester functionality in a single step from a readily available halo-naphthalene.
Mechanistic Rationale
The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with methanol (methanolysis) regenerates the palladium(0) catalyst and produces the methyl ester.[10]
Caption: Simplified catalytic cycle for palladium-catalyzed methoxycarbonylation.
Performance and Considerations
| Parameter | Details |
| Yield | Can be high, depending on the catalyst, ligands, and reaction conditions. |
| Purity | Generally good, but may require chromatographic purification to remove catalyst residues. |
| Reaction Time | Variable, can range from a few hours to 24 hours. |
| Temperature | Typically elevated temperatures are required. |
| Reagents | 1-Halonaphthalene (iodide or bromide), palladium catalyst, phosphine ligand, carbon monoxide, methanol, and a base. |
| Advantages | High functional group tolerance, direct conversion from halo-aromatics. |
| Disadvantages | Requires specialized equipment for handling carbon monoxide gas (which is highly toxic), expensive palladium catalysts and ligands. |
| Safety | Carbon monoxide is a toxic gas. Palladium catalysts can be pyrophoric. Solvents like DMF or DMSO, often used in these reactions, have their own safety hazards.[9] |
| Environmental Impact | Use of a heavy metal catalyst, which requires careful disposal and can contaminate the product. However, the high efficiency can lead to a good overall environmental profile if the catalyst is recycled.[11] |
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In this context, an existing ester of 1-naphthoic acid (e.g., ethyl 1-naphthoate) could be converted to methyl 1-naphthoate.
Mechanistic Rationale
The reaction can be catalyzed by either an acid or a base.[12] In a base-catalyzed process, a catalytic amount of a strong base (e.g., sodium methoxide) deprotonates methanol to form the methoxide ion, which then acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide and forming the new ester.[13] The reaction is an equilibrium process and is typically driven to completion by using a large excess of the desired alcohol.
Performance and Considerations
| Parameter | Details |
| Yield | Can be high, depending on equilibrium conditions. |
| Reaction Time | Variable. |
| Temperature | Typically reflux temperature of the alcohol. |
| Reagents | A 1-naphthoate ester (other than methyl), methanol, and an acid or base catalyst. |
| Advantages | Useful if a different ester of 1-naphthoic acid is more readily available than the acid itself. |
| Disadvantages | Requires a pre-existing ester as a starting material. It is an equilibrium reaction. |
| Safety | Depends on the catalyst used. Strong acids or bases are corrosive. |
| Environmental Impact | Generates an alcohol as a byproduct. |
Comparative Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | 1-Naphthoic Acid | Methanol, H₂SO₄ | 70-95% | Simple, inexpensive, scalable | Reversible, corrosive acid |
| Grignard Route | 1-Bromonaphthalene | Mg, CO₂, Methanol, H₂SO₄ | 50-70% (2 steps) | Uses readily available haloaromatic | Multi-step, requires anhydrous conditions |
| Dimethyl Sulfate | 1-Naphthoic Acid | Dimethyl Sulfate, Base | ~96% | High yield, fast | Extremely toxic and carcinogenic |
| Diazomethane | 1-Naphthoic Acid | Diazomethane | Quantitative | Very high yield, mild conditions | Extremely toxic and explosive |
| Pd-Catalyzed Carbonylation | 1-Halonaphthalene | Pd catalyst, CO, Methanol | Variable | High functional group tolerance | Expensive catalyst, toxic CO gas |
| Transesterification | Other 1-Naphthoate Ester | Methanol, Acid/Base Catalyst | Variable | Utilizes an existing ester | Requires a specific starting ester |
Conclusion
The selection of a synthetic route for methyl 1-naphthoate is a critical decision that balances efficiency, safety, cost, and environmental impact.
-
For large-scale, cost-effective synthesis where the starting carboxylic acid is available, Fischer-Speier esterification remains a viable and robust option.
-
The Grignard route offers a practical alternative when starting from a halo-naphthalene, despite being a two-step process.
-
Modern methods like palladium-catalyzed carbonylation provide an elegant and direct conversion from halo-naphthalenes with high functional group tolerance, making them attractive for complex molecule synthesis, albeit at a higher cost and with the need for specialized equipment.
-
Methylation with dimethyl sulfate offers high yields but its extreme toxicity necessitates stringent safety protocols, limiting its general applicability.
-
The use of diazomethane, while providing quantitative yields under mild conditions, is reserved for small-scale applications where its extreme hazards can be safely managed by highly skilled personnel.
-
Transesterification is a specialized route, useful only when a different ester of 1-naphthoic acid is a more convenient starting material.
Ultimately, a thorough risk assessment and consideration of the specific project requirements are paramount in choosing the most appropriate synthetic strategy.
References
-
Experiment 22 – The Fischer Esterification. Available at: [Link]
-
Master Organic Chemistry. Transesterification. (2022-11-10). Available at: [Link]
-
Master Organic Chemistry. Transesterification of Esters. (2022-11-10). Available at: [Link]
-
Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. Available at: [Link]
-
PubMed. Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. (2021-06-21). Available at: [Link]
-
SciSpace. Transesterification process to manufacture ethyl ester of rape oil. Available at: [Link]
-
ResearchGate. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available at: [Link]
-
Organic Syntheses. 1-Naphthoic acid, ethyl ester. Available at: [Link]
- U.S. Patent US5424479A. Process for the preparation of aromatic methyl methoxycarboxylates.
-
ResearchGate. Diazomethane: Risk assessment, environmental, and health hazard. (2021-08-09). Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]
-
IndiaMART. Dimethyl Sulphate. Available at: [Link]
-
SciSpace. Kinetic Modeling of the Palladium‐Catalyzed Isomerizing Methoxycarbonylation of 1‐Decene. Available at: [Link]
-
NJ.gov. Dimethyl sulfate - Hazardous Substance Fact Sheet. Available at: [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. (2020-05-30). Available at: [Link]
-
EPA.gov. Diazomethane. Available at: [Link]
-
ResearchGate. CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Available at: [Link]
-
National Center for Biotechnology Information. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
University of Illinois Division of Research Safety. Diazomethane. Available at: [Link]
-
Master Organic Chemistry. Diazomethane (CH2N2). (2025-06-22). Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Organic Syntheses. dimethyl sulfate. Available at: [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2023-01-27). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. IMPACT OF SOLVENTS LEADING TO ENVIRONMENTAL POLLUTION. Available at: [Link]
-
ResearchGate. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2024-02-21). Available at: [Link]
-
University of Calcutta. Organic Chemistry-4. Available at: [Link]
-
RosDok. Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. Available at: [Link]
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SciELO Brasil. Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Available at: [Link]
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A Senior Application Scientist's Guide to the Purification and Validation of Methyl 1-Naphthoate
For researchers, scientists, and drug development professionals, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and meaningful experimental results. In the synthesis of novel chemical entities, the purification and subsequent validation of intermediates are critical control points that dictate the success of a multi-step synthetic campaign. Methyl 1-naphthoate, a key building block in various organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the efficacy and safety of a potential therapeutic agent.
This guide provides an in-depth comparison of two common purification protocols for methyl 1-naphthoate—recrystallization and column chromatography. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-proven experimental protocols, and present a robust framework for the validation of the final product's purity.
The Synthetic Imperative: Why Purification Matters
Methyl 1-naphthoate is typically synthesized via the Fischer esterification of 1-naphthoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] While seemingly straightforward, this reversible reaction can lead to a mixture of starting materials, the desired ester, and potential side products. Incomplete reaction leaves unreacted 1-naphthoic acid and methanol. Side reactions, though often minor, can introduce impurities that may be structurally similar to the product, complicating their removal. The primary impurities to consider are residual 1-naphthoic acid and potential byproducts from side reactions involving the naphthalene ring, especially under harsh acidic conditions.
The choice of purification strategy is therefore not a one-size-fits-all decision but rather a carefully considered balance of factors including the scale of the reaction, the nature of the impurities, and the desired final purity.
Comparative Purification Strategies: A Tale of Two Techniques
Here, we compare two widely employed purification techniques: recrystallization and flash column chromatography. Each method leverages different physicochemical properties of the target molecule and its impurities to achieve separation.
Protocol 1: Recrystallization - The Art of Controlled Precipitation
Recrystallization is a powerful and economical technique for purifying solid compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
The key to successful recrystallization lies in the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For methyl 1-naphthoate, a mixed solvent system of ethanol and water has proven effective, analogous to protocols for similar aromatic compounds like 2-naphthol.[3]
Experimental Protocol: Recrystallization of Methyl 1-Naphthoate
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude methyl 1-naphthoate (e.g., 5.0 g) in a minimal amount of hot ethanol (approximately 20-30 mL) by heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[2]
-
Crystal Growth: Add a few drops of hot ethanol to redissolve the initial precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water (1:1 v/v) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Flash Column Chromatography - Separation by Adsorption
Flash column chromatography is a versatile and widely used technique for the purification of organic compounds.[4] It separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the stationary and mobile phases, compounds with different polarities can be effectively separated.
For methyl 1-naphthoate, a normal-phase chromatography setup using silica gel as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase is highly effective. A common and effective eluent system is a gradient of ethyl acetate in hexane.[5]
Experimental Protocol: Flash Column Chromatography of Methyl 1-Naphthoate
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size. A 20:1 to 40:1 ratio of silica gel to crude product by weight is a good starting point.[4]
-
Sample Loading: Dissolve the crude methyl 1-naphthoate in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture, such as 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified methyl 1-naphthoate.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
